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Core Science & Biosynthesis

Foundational

The Structural and Synthetic Dynamics of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one in Modern Drug Discovery

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I often encounter scaffolds that serve as the unsung heroes of lead optimization. Among these, 1-(3,4-Dimethyl-phenyl)-piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I often encounter scaffolds that serve as the unsung heroes of lead optimization. Among these, 1-(3,4-Dimethyl-phenyl)-piperazin-2-one represents a highly versatile, conformationally restricted building block. By integrating the hydrogen-bonding capacity of an amide with the basicity of a secondary amine, the piperazin-2-one core acts as a privileged peptidomimetic. When coupled with the lipophilic bulk of a 3,4-dimethylphenyl group, this molecule becomes a highly targeted vector for occupying hydrophobic pockets in kinases, ion channels, and parasitic receptors.

This technical guide deconstructs the physicochemical properties, biological applications, and self-validating synthetic protocols required to leverage 1-(3,4-Dimethyl-phenyl)-piperazin-2-one in advanced drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

The unique utility of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one stems from its structural rigidity. Unlike a standard piperazine ring, which rapidly interconverts between chair conformations, the introduction of the C2-carbonyl creates an endocyclic amide. This enforces a localized planar geometry (sp2 hybridization at N1 and C2), restricting the conformational space of the heterocycle.

This rigidity is not merely a structural curiosity; it is a causal factor in enhancing target affinity by reducing the entropic penalty upon protein binding. Furthermore, the carbonyl oxygen serves as a critical hydrogen-bond acceptor, a feature proven essential in the binding dynamics of related anti-schistosomal agents like Praziquantel [1].

Table 1: Core Physicochemical Properties

To establish a baseline for analytical validation, the core properties of the compound are summarized below [2]:

PropertyValueStructural Significance
Molecular Formula C12H16N2OOptimal low-molecular-weight building block (Rule of 5 compliant).
Molecular Weight 204.27 g/mol Allows for further derivatization without exceeding optimal oral bioavailability limits.
IUPAC Name 1-(3,4-dimethylphenyl)piperazin-2-oneDenotes N1-arylation, leaving the N4 position free for further functionalization.
InChIKey CCQYPNIPUIETRM-UHFFFAOYSA-NUnique identifier for cheminformatics database querying.
SMILES CC1=C(C=C(C=C1)N2CCNCC2=O)CUseful for in silico docking and molecular dynamics simulations.

Biological Significance & Pharmacological Applications

The piperazin-2-one scaffold is highly represented in contemporary drug discovery, serving as a core pharmacophore across multiple therapeutic areas.

Oncology: Anti-TNBC Agents and DNA Damage

Recent structural optimizations in oncology have utilized the piperazin-2-one core to design hybrid molecules targeting Triple-Negative Breast Cancer (TNBC). By acting as bioisosteres for the core structures found in drugs like Olaparib and Palbociclib, these derivatives induce selective DNA damage. The causality is clear: the constrained ring properly orients the appended pharmacophores to intercalate or bind kinase active sites, leading to the accumulation of γH2AX and p53, ultimately causing S/G2 cell cycle arrest [3].

TNBC_Pathway Drug Piperazin-2-one Hybrid Molecule DNA_Damage Selective DNA Damage in TNBC Cells Drug->DNA_Damage Target Binding p53 Accumulation of p53 & γH2AX DNA_Damage->p53 p38 Reduced p38 Phosphorylation & HSP70 Expression DNA_Damage->p38 Arrest S/G2 Cell Cycle Arrest p53->Arrest p38->Arrest Prevents DNA Repair Apoptosis TNBC Cell Death (Apoptosis) Arrest->Apoptosis

Fig 1: Mechanistic pathway of piperazin-2-one hybrids inducing apoptosis in TNBC cell lines.

Cardiology: Late Sodium Current Inhibition

In cardiovascular drug design, 1,4-disubstituted piperazin-2-ones have been identified as highly selective inhibitors of the late sodium current (NaV1.5). The introduction of the piperazin-2-one structure enhances molecular rigidity while maintaining critical acyl amino interactions, successfully shortening the QT interval in isolated models without the off-target effects seen with more flexible linkers [4].

Parasitology: Anti-Schistosomal Scaffolds

The carbonyl oxygen of the piperazin-2-one ring is a non-negotiable feature for anti-schistosomal activity in Praziquantel (PZQ) derivatives. Crystallographic and biological analyses indicate that this oxygen forms a crucial hydrogen bond with the transient receptor potential ion channel (Sm.TRPMPZQ) of S. mansoni. Removing or altering this specific ring often results in a complete loss of biological activity [1].

Advanced Synthetic Methodologies: The N-Arylation Challenge

Synthesizing 1-(3,4-Dimethyl-phenyl)-piperazin-2-one presents a specific regioselectivity challenge. The piperazin-2-one ring possesses two nitrogen atoms:

  • N4 (Amine): Highly nucleophilic, sp3 hybridized.

  • N1 (Amide): Poorly nucleophilic, sp2 hybridized due to resonance with the adjacent carbonyl.

If unprotected piperazin-2-one is reacted directly with a 3,4-dimethylphenyl halide under standard cross-coupling conditions, the reaction will overwhelmingly favor N4-arylation. Therefore, to selectively synthesize the N1-aryl target, we must employ a transient protection strategy combined with a highly tuned Buchwald-Hartwig amination .

Table 2: Optimization of N1-Arylation Conditions

Causality Analysis: Why specific catalysts fail or succeed.

Catalyst SystemBaseSolventYield (N1-Aryl)Mechanistic Causality
CuI / DMEDAK2CO3Toluene<10%Copper struggles with the oxidative addition into the electron-rich 3,4-dimethylbromobenzene.
Pd2(dba)3 / BINAPCs2CO3Dioxane45%Moderate yield; BINAP's bite angle is insufficient to rapidly force reductive elimination, leading to side reactions.
Pd2(dba)3 / Xantphos t-BuONa Toluene 88% Optimal. Xantphos provides a wide bite angle (111°), accelerating the reductive elimination step critical for amide N-arylation.

(Note: Modern cascade double nucleophilic substitution methods are also emerging as single-pot alternatives for highly substituted piperazin-2-ones, introducing multiple points of diversity in one step [5].)

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every synthetic step is paired with an analytical checkpoint to confirm regioselectivity and purity.

Phase 1: Selective N1-Arylation via Buchwald-Hartwig Coupling

Reagents: N4-Boc-piperazin-2-one (1.0 eq), 4-bromo-1,2-dimethylbenzene (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), Sodium tert-butoxide (1.5 eq), anhydrous Toluene.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 and Xantphos in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the formation of the active L2Pd(0) complex. Failing to do this before adding the aryl halide can lead to catalyst poisoning and formation of palladium black.

  • Substrate Addition: Add N4-Boc-piperazin-2-one, 4-bromo-1,2-dimethylbenzene, and t-BuONa.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo. Purify via flash column chromatography to isolate 4-Boc-1-(3,4-dimethylphenyl)piperazin-2-one.

Phase 2: Deprotection & Isolation
  • Boc Cleavage: Dissolve the intermediate in DCM and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10 eq). Stir for 2 hours.

    • Causality: TFA selectively cleaves the acid-labile Boc carbamate without hydrolyzing the robust endocyclic amide of the piperazin-2-one core.

  • Neutralization: Concentrate the mixture, redissolve in EtOAc, and wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

  • Final Purification: Dry the organic layer over Na2SO4, filter, and evaporate to yield the pure 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

Phase 3: Analytical Validation
  • LC-MS: Confirm the mass (m/z[M+H]+ = 205.1). Ensure purity is >95% via UV trace at 254 nm.

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet of the methylene protons adjacent to the carbonyl (C3) around δ 3.5-3.6 ppm.

  • 2D NOESY NMR (Critical Step): To absolutely validate that arylation occurred at N1 and not N4, check for spatial correlations (cross-peaks) between the aromatic protons of the 3,4-dimethylphenyl ring and the C6 methylene protons of the piperazin-2-one ring.

Validation_Workflow Reactants N4-Boc-Piperazin-2-one + 3,4-Dimethylbromobenzene Reaction Buchwald-Hartwig Cross-Coupling Reactants->Reaction Pd2(dba)3, Xantphos Deprotect TFA Mediated Boc Cleavage Reaction->Deprotect Purification Neutralization & Chromatography Deprotect->Purification Validation Validation Checkpoints LC-MS: m/z 205.1 1H NMR: C3 Methylene 2D NOESY: N1-Aryl Confirm Purification->Validation

Fig 2: Self-validating synthetic and analytical workflow for targeted N1-arylation.

Conclusion

1-(3,4-Dimethyl-phenyl)-piperazin-2-one is far more than a simple chemical building block; it is a precisely engineered vector for drug discovery. By understanding the causality behind its conformational rigidity, its hydrogen-bonding dynamics, and the regioselective challenges of its synthesis, medicinal chemists can effectively deploy this scaffold to modulate complex biological targets ranging from oncogenic kinases to parasitic ion channels.

References

  • Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis RSC Publishing[Link]

  • Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage PubMed (Bioorganic & Medicinal Chemistry Letters)[Link]

  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution Thieme Chemistry[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one in Drug Discovery

Executive Summary The piperazin-2-one core is a privileged scaffold in modern medicinal chemistry, frequently leveraged for its restricted conformational flexibility and inherent hydrogen-bonding capabilities. Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazin-2-one core is a privileged scaffold in modern medicinal chemistry, frequently leveraged for its restricted conformational flexibility and inherent hydrogen-bonding capabilities. Specifically, 1-(3,4-Dimethyl-phenyl)-piperazin-2-one serves as a high-value building block in the synthesis of complex therapeutics targeting central nervous system (CNS) disorders and oncology pathways. By incorporating a 3,4-dimethylphenyl moiety at the N1 position of the lactam ring, researchers can modulate the lipophilicity and metabolic stability of the resulting pharmacophore. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies.

Physicochemical & Structural Profiling

Accurate physicochemical data is critical for predicting pharmacokinetic behavior and planning downstream synthetic derivatizations. The following table summarizes the core quantitative data for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one .

PropertyValue
IUPAC Name 1-(3,4-dimethylphenyl)piperazin-2-one
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Canonical SMILES CC1=C(C=C(C=C1)N2CCNCC2=O)C
InChIKey CCQYPNIPUIETRM-UHFFFAOYSA-N
Purity Standard 95% (HPLC)
Physical State Solid (typically light beige/yellow crystalline powder)

Structural Rationale & Medicinal Chemistry

Expertise & Experience: The selection of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one over an unsubstituted phenyl analog is driven by specific metabolic and steric considerations. The 3,4-dimethyl substitution pattern effectively blocks the para and meta positions on the aromatic ring. In hepatic metabolism, these positions are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation. By occupying these sites with methyl groups, the metabolic half-life of the scaffold is significantly extended.

Furthermore, the piperazin-2-one lactam ring introduces a rigidifying element compared to a standard piperazine. The sp2 character of the amide bond (N1-C2) forces the ring into a specific boat or chair conformation, which can be exploited to lock the molecule into a bioactive conformation, thereby increasing target binding affinity and selectivity.

Synthetic Methodology: The Selective N-Arylation Strategy

Trustworthiness & Causality: The synthesis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one requires the formation of a C-N bond specifically at the N1 (amide) position. Because the N4 (secondary amine) position is significantly more nucleophilic, direct arylation of an unprotected piperazin-2-one would exclusively yield the undesired N4-arylated byproduct. Therefore, a self-validating protection-arylation-deprotection sequence is mandatory.

Step-by-Step Protocol:

  • N4-Protection: Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours. Validation: TLC should show complete consumption of the highly polar starting material.

  • N1-Arylation (Buchwald-Hartwig Coupling): In a Schlenk flask, combine 4-Boc-piperazin-2-one (1.0 eq), 4-iodo-1,2-dimethylbenzene (1.2 eq), Cs2​CO3​ (2.0 eq), Pd2​(dba)3​ (0.05 eq), and Xantphos (0.1 eq). Evacuate and backfill with argon three times. Add anhydrous toluene and heat to 100°C for 12 hours. Causality: Xantphos is chosen as the ligand because its large bite angle (~111°) promotes reductive elimination at the sterically hindered N1 position.

  • Workup & Purification: Cool the reaction, filter through a pad of Celite, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate 4-Boc-1-(3,4-dimethylphenyl)piperazin-2-one.

  • N4-Deprotection: Dissolve the intermediate in DCM and cool to 0°C. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Stir for 2 hours at room temperature. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and evaporate to yield the final product.

SynthRoute A Piperazin-2-one (Starting Material) B N4-Protection (Boc2O, TEA, DCM) A->B C 4-Boc-piperazin-2-one (Protected Intermediate) B->C D N1-Arylation (Buchwald-Hartwig) 4-Iodo-1,2-dimethylbenzene, Pd-cat C->D E 4-Boc-1-(3,4-dimethylphenyl)piperazin-2-one (Arylated Intermediate) D->E F N4-Deprotection (TFA, DCM, 0°C to RT) E->F G 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Final Product) F->G

Figure 1: Step-by-step synthetic workflow for the selective N1-arylation of piperazin-2-one.

Analytical Validation Protocol

To ensure the integrity of the synthesized compound, a self-validating analytical workflow must be executed. The critical proof of success is confirming that arylation occurred at N1 and not N4.

Step-by-Step Validation:

  • LC-MS Analysis: Run the sample on a reverse-phase C18 column using a water/acetonitrile gradient with 0.1% formic acid.

    • Expected Result: A single sharp peak in the UV chromatogram (254 nm) with a corresponding mass spectrum showing [M+H]+=205.27 m/z.

  • 1H NMR Spectroscopy (400 MHz, CDCl3):

    • Diagnostic Check: Look for the presence of the secondary amine N-H proton (broad singlet, ~2.0 - 2.5 ppm). If the arylation had incorrectly occurred at N4, this peak would be absent, and an amide N-H peak (~7.5 - 8.0 ppm) would be visible instead.

    • Aromatic Region: The 3,4-dimethylphenyl group will present as a complex multiplet (3H) between 6.9 and 7.2 ppm.

    • Aliphatic Region: The piperazin-2-one ring protons will appear as distinct multiplets (two CH2​ groups adjacent to N4, and an isolated CH2​ between N4 and the carbonyl).

Analytical MethodDiagnostic TargetExpected Observation
ESI-MS (Positive Mode) Molecular Ion [M+H]+ at 205.27 m/z
1H NMR (N-H region) RegioselectivityBroad singlet at ~2.5 ppm (N4-H); Absence of peak at ~8.0 ppm
1H NMR (Methyl region) Aryl substitutionTwo distinct singlets at ~2.2 - 2.3 ppm (6H total)

Biological Screening & Application Workflows

In drug development, 1-(3,4-Dimethyl-phenyl)-piperazin-2-one is rarely the final drug; rather, it is a versatile building block. The secondary amine at N4 serves as an ideal handle for parallel derivatization. By reacting the N4 position with a diverse array of sulfonyl chlorides, acid chlorides, or isocyanates, researchers can rapidly generate a library of hundreds of compounds for high-throughput screening (HTS) against antimicrobial or antitumor targets, as noted in broad-spectrum biological potential assessments .

HTSWorkflow A 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Core Scaffold) B Parallel Derivatization (N4-Acylation / Sulfonylation) A->B C Compound Library Generation (n = 100+ variants) B->C D In Vitro Phenotypic Screening (Antimicrobial / Antitumor Assays) C->D E Hit Identification & SAR Analysis D->E F Lead Optimization E->F

Figure 2: Integration of the piperazin-2-one scaffold into a parallel library generation workflow.

References

  • Title: PubChem Compound Summary for CID 45037422, 3-(4-Methyl-benzyl)-piperazin-2-one (Structural Analog Data) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Foundational

Spectroscopic Characterization of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(3,4-Dimethyl-phenyl)-piperazin-2-one. Designed for researchers, scientists, and professionals in drug development, this doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(3,4-Dimethyl-phenyl)-piperazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of this N-aryl piperazinone derivative. The guide synthesizes theoretical predictions with field-proven insights into experimental design and data interpretation, ensuring a comprehensive understanding of the molecule's structural elucidation.

Introduction

1-(3,4-Dimethyl-phenyl)-piperazin-2-one, with a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol , belongs to the class of N-aryl piperazinones, a scaffold of significant interest in medicinal chemistry. The structural confirmation and purity assessment of such compounds are paramount in the drug discovery and development pipeline. This guide will delve into the core spectroscopic techniques utilized for this purpose, providing a predictive analysis of the spectral data and the rationale behind the expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0-7.2d1HAr-HAromatic proton ortho to the piperazinone nitrogen, showing doublet coupling from the adjacent proton.
~ 6.8-7.0m2HAr-HRemaining two aromatic protons, likely exhibiting complex splitting due to their relative positions.
~ 3.8-4.0t2H-N-CH₂-C=OMethylene protons adjacent to the carbonyl group, deshielded and showing triplet coupling to the neighboring methylene group.
~ 3.4-3.6t2H-N-CH₂-CH₂-Methylene protons adjacent to the aromatic ring nitrogen, showing triplet coupling.
~ 3.0-3.2s (broad)1H-NH-Amine proton, often a broad singlet, and its chemical shift can be concentration and solvent dependent.
~ 2.2s6HAr-CH₃Two aromatic methyl groups, likely appearing as a single sharp singlet due to similar chemical environments.
¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 165-170C=OThe carbonyl carbon of the lactam ring is significantly deshielded.
~ 145-150Ar-C (quaternary)Aromatic carbon directly attached to the piperazinone nitrogen.
~ 135-140Ar-C (quaternary)Aromatic carbons bearing the methyl groups.
~ 115-130Ar-CHAromatic methine carbons.
~ 45-55-N-CH₂-Methylene carbons of the piperazinone ring.
~ 19-21Ar-CH₃The two aromatic methyl carbons.

Experimental Protocol for NMR Spectroscopy:

A standardized protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz). acq2 Tune and shim the probe to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16-32 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). acq3->acq4 proc1 Apply Fourier transform to the raw data (FID). proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the peaks in the ¹H spectrum and pick peaks in both spectra. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 204.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the elemental composition. For C₁₂H₁₆N₂O, the expected exact mass of the protonated molecule [M+H]⁺ is approximately 205.1335.

  • Key Fragmentation Pathways: The fragmentation of N-aryl piperazinones is often initiated by cleavage of the piperazine ring.

MS_Fragmentation M [C₁₂H₁₆N₂O]⁺˙ m/z = 204 F1 [C₁₀H₁₃N]⁺˙ m/z = 147 M->F1 - C₂H₃NO F3 [C₆H₇N₂O]⁺ m/z = 123 M->F3 - C₆H₉ F2 [C₈H₉]⁺ m/z = 105 F1->F2 - C₂H₄N

Caption: Plausible fragmentation pathways for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one in EI-MS.

Experimental Protocol for Mass Spectrometry:

MS_Workflow cluster_prep_ms Sample Introduction cluster_acq_ms Ionization and Analysis cluster_proc_ms Data Interpretation prep_ms1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). prep_ms2 Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS). prep_ms1->prep_ms2 acq_ms1 Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). acq_ms2 Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer (e.g., Quadrupole, TOF). acq_ms1->acq_ms2 proc_ms1 Identify the molecular ion peak. proc_ms2 Analyze the fragmentation pattern to deduce structural motifs. proc_ms1->proc_ms2 proc_ms3 For HRMS, compare the measured exact mass with the calculated mass to confirm the elemental composition. proc_ms2->proc_ms3 cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms

Caption: General workflow for acquiring and interpreting mass spectrometry data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Data:

The IR spectrum of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one is expected to exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 3300-3400MediumN-H stretchSecondary Amine
~ 2850-3000Medium-StrongC-H stretchAromatic and Aliphatic C-H
~ 1650-1680StrongC=O stretchAmide (Lactam)
~ 1600, ~1500MediumC=C stretchAromatic Ring
~ 1200-1300MediumC-N stretchAmine/Amide

Experimental Protocol for IR Spectroscopy:

A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) FT-IR.

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis prep_ir1 Place a small amount of the solid sample directly onto the ATR crystal. acq_ir1 Apply pressure to ensure good contact between the sample and the crystal. acq_ir2 Record the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. acq_ir1->acq_ir2 proc_ir1 Identify and assign the major absorption bands to the corresponding functional groups. cluster_prep_ir cluster_prep_ir cluster_acq_ir cluster_acq_ir cluster_prep_ir->cluster_acq_ir cluster_proc_ir cluster_proc_ir cluster_acq_ir->cluster_proc_ir

Exploratory

Solubility of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one in different solvents

An In-depth Technical Guide to the Solubility Profiling of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one Abstract The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profiling of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, a research compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol [1]. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind the experimental design. We present a detailed methodology centered on the gold-standard Saturation Shake-Flask method, coupled with a robust High-Performance Liquid Chromatography (HPLC) analytical endpoint. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a reliable, reproducible, and scientifically sound solubility profile for this and other novel chemical entities.

Introduction to Solubility Profiling

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar. Among these, solubility stands out as a paramount parameter. Poor solubility can present significant challenges, leading to low absorption, suboptimal therapeutic efficacy, and difficulties in developing viable dosage forms[2].

1-(3,4-Dimethyl-phenyl)-piperazin-2-one is a heterocyclic compound of interest in chemical research[1]. Its structure, featuring a piperazin-2-one core N-substituted with a dimethylphenyl group, suggests a molecule with moderate lipophilicity and potential for hydrogen bonding. A thorough understanding of its solubility in various media is essential for any future development efforts.

This guide provides an in-depth exploration of the theoretical and practical aspects of determining the equilibrium solubility of this compound. Our objective is to equip the research scientist with not just a protocol, but a comprehensive understanding of how to generate high-quality, trustworthy solubility data that can confidently guide downstream decision-making.

Theoretical Framework of Solubility

A robust experimental plan is built upon a solid theoretical foundation. Before any benchwork commences, it is crucial to consider the intrinsic properties of the molecule and the external factors that govern its dissolution.

Physicochemical Properties of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

The structure of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Figure 1) dictates its solubility behavior. The aromatic dimethylphenyl group contributes to its lipophilicity, while the piperazin-2-one ring contains a lactam and a secondary amine, which can act as hydrogen bond donors and acceptors. The secondary amine also introduces a potential for ionization, making the compound's solubility likely dependent on pH.

Key Factors Influencing Solubility

The dissolution of a solid in a liquid is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions[3]. Several key factors must be controlled and considered during experimental design:

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents are better at dissolving polar solutes, and non-polar solvents are suited for non-polar solutes[4]. A comprehensive profile should therefore include solvents spanning a range of polarities, from aqueous buffers to organic solvents like ethanol and dimethyl sulfoxide (DMSO).

  • pH of the Medium: For ionizable compounds, pH is one of the most significant factors affecting aqueous solubility. The piperazinone moiety contains a basic nitrogen, meaning the compound will likely exist in its more soluble, ionized (protonated) form at a pH below its pKa[3][5]. Therefore, determining solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) is critical.

  • Temperature: Most compounds exhibit endothermic dissolution, meaning their solubility increases with temperature[4][6]. For biopharmaceutical relevance, solubility studies are typically conducted at a controlled temperature, often 25 °C (room temperature) or 37 °C (physiological temperature)[7].

  • Solid-State Properties (Polymorphism): The crystalline form of a compound can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in solubility[6]. It is imperative that the solid form of the material being tested is well-characterized and consistent across all experiments.

Predictive Solubility Models

Before embarking on extensive experimental work, computational models can provide valuable initial estimates of solubility. These range from quantitative structure–property relationship (QSPR) models to more recent deep-learning algorithms that leverage large datasets to predict solubility based on molecular structure[8][9][10][11]. While these predictions do not replace experimental data, they can aid in solvent selection and experimental design.

Caption: Key factors influencing the equilibrium solubility of a compound.

Experimental Determination of Equilibrium Solubility

The cornerstone of solubility characterization is the experimental measurement of thermodynamic equilibrium solubility. This represents the maximum concentration of a substance that can be dissolved in a given solvent at a specific temperature and pressure, once equilibrium has been reached[4].

The Gold Standard: Saturation Shake-Flask Method

For its reliability and direct measurement of thermodynamic equilibrium, the Saturation Shake-Flask method is considered the gold-standard approach and is widely accepted by regulatory agencies[12]. The principle is straightforward: an excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

The choice of this method is deliberate; it is a self-validating system. The persistent presence of excess solid at the end of the experiment provides visual confirmation that equilibrium with the solid phase was maintained, a critical pillar of trustworthiness in the data generated[13][14].

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid API to vial B 2. Add specific volume of solvent A->B C 3. Agitate at constant temperature (e.g., 24-72h) B->C D 4. Allow to settle C->D E 5. Withdraw supernatant D->E F 6. Filter (e.g., 0.22 µm PTFE) E->F G 7. Dilute sample accurately F->G H 8. Analyze concentration (HPLC-UV) G->H I 9. Calculate Solubility H->I

Caption: Experimental workflow for the Saturation Shake-Flask method.

Protocol 1: Standard Shake-Flask Solubility Assay

This protocol is designed in accordance with Good Laboratory Practice (GLP) principles to ensure data integrity and reproducibility[15][16].

Objective: To determine the equilibrium solubility of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one in selected solvents at a controlled temperature.

Materials:

  • 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (crystalline solid, characterization report available)

  • Selected solvents (e.g., Purified Water, 0.1 N HCl (pH ~1.2), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, DMSO)

  • Class A volumetric flasks and pipettes

  • 2-4 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic, PVDF for aqueous)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one to a series of glass vials. "Excess" is critical; a good starting point is ~10-20 mg, ensuring that a visible amount of solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial. Prepare each solvent condition in triplicate to assess variability.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined time. A 24-hour period is often sufficient, but for new compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached[14].

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Centrifugation (e.g., 10,000 rpm for 15 minutes) can be used to facilitate this process.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Causality Note: It is crucial to avoid disturbing the solid pellet to prevent contamination of the sample.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step removes any fine particulates that could otherwise dissolve upon dilution and artificially inflate the measured solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical method.

  • Analysis: Analyze the concentration of the diluted sample using the validated HPLC-UV method described below.

Protocol 2: Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique over simple UV-Vis spectrophotometry because of its superior specificity. HPLC separates the analyte of interest from potential impurities or degradants, ensuring that the measured concentration corresponds solely to the intact 1-(3,4-Dimethyl-phenyl)-piperazin-2-one[17].

Objective: To accurately quantify the concentration of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one in the saturated solutions.

Equipment & Reagents:

  • HPLC system with a UV detector (e.g., Agilent 1100 or equivalent)[18]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or other mobile phase modifier

  • Reference standard of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Procedure:

  • Method Development (Preliminary Step): Develop a stability-indicating reverse-phase HPLC method. This involves selecting a mobile phase (e.g., a gradient of Acetonitrile and Water with 0.1% Formic Acid) and a detection wavelength (λmax) that provides a good response for the compound. The λmax is determined by running a UV scan of a dilute solution of the compound.

  • Calibration Curve: Prepare a series of at least five calibration standards of known concentrations from a stock solution of the reference standard. The concentration range should bracket the expected concentration of the diluted samples.

  • Analysis: Inject the calibration standards, followed by the diluted samples from the solubility experiment.

  • System Suitability: Ensure that system suitability criteria (e.g., retention time precision, peak area reproducibility, tailing factor) are met throughout the run to validate the performance of the chromatographic system.

  • Quantification: Plot the peak area response of the standards versus their concentration to generate a linear regression curve. Use the equation of the line to determine the concentration of the diluted samples.

Data Analysis and Presentation

Calculation: The final solubility is calculated by correcting the measured concentration for the dilution factor used.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation: Quantitative solubility data should be summarized in a clear, tabular format. This allows for easy comparison across different solvent systems. The results should be reported as the mean ± standard deviation of the triplicate measurements.

Table 1: Equilibrium Solubility of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one at 25°C

Solvent/MediumpH (at 25°C)Mean Solubility (mg/mL)Std. Dev.USP Solubility Descriptor[4]
Purified Water~7.0[Hypothetical Value][Value][Descriptor]
0.1 N HCl1.2[Hypothetical Value][Value][Descriptor]
Acetate Buffer4.5[Hypothetical Value][Value][Descriptor]
Phosphate Buffer6.8[Hypothetical Value][Value][Descriptor]
EthanolN/A[Hypothetical Value][Value][Descriptor]
DMSON/A[Hypothetical Value][Value][Descriptor]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one. By combining the gold-standard Saturation Shake-Flask method with a specific and reliable HPLC analytical endpoint, researchers can generate high-quality data that is both trustworthy and reproducible. Understanding the causality behind each experimental step—from ensuring an excess of solid to validate equilibrium, to choosing HPLC for its specificity—is paramount for scientific integrity. The resulting solubility profile is an indispensable dataset that will underpin all future formulation and development activities for this compound.

References

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

  • International Journal of Novel Research and Development. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]

  • Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. [Link]

  • Bentham Science. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. Good laboratory practice of equilibrium solubility measurement. [Link]

  • PubMed. [Good laboratory practice of equilibrium solubility measurement]. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Rowan Scientific. The Evolution of Solubility Prediction Methods. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ACS Publications. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]

  • MIT News. A new model predicts how molecules will dissolve in different solvents. [Link]

  • Tentamus. GLP studies for method development. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Biobide. Good Laboratory Practices (GLP): 2024 Guide. [Link]

  • Spandidos Publications. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The piperazin-2-one scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The piperazin-2-one scaffold is a privileged pharmacophore in modern drug discovery. It offers critical advantages over simple piperazines, including enhanced conformational restriction, improved metabolic stability, and modulated basicity . Synthesizing 1-aryl derivatives—specifically 1-(3,4-dimethylphenyl)piperazin-2-one—presents a unique regioselectivity challenge due to the presence of two distinct nitrogen atoms: the highly nucleophilic N4 secondary amine and the less nucleophilic N1 amide.

To achieve exclusive N1-arylation, a strategic protecting-group approach is required. By utilizing the N4-Boc protected precursor (tert-butyl 3-oxopiperazine-1-carboxylate), we sterically and electronically mask the N4 position. This directs the subsequent Palladium-catalyzed Buchwald-Hartwig cross-coupling exclusively to the N1 amide. Following successful C-N bond formation, a controlled acidic deprotection yields the target free base .

Critical Process Parameters (CPPs) & Causality
  • Ligand Bite Angle Kinetics: We utilize Xantphos, a bidentate phosphine ligand with a wide bite angle (~111°). This structural feature enforces a cis-coordination geometry on the square planar Pd(II) intermediate, which dramatically lowers the activation energy required for the rate-limiting reductive elimination of the sterically hindered N-aryl lactam.

  • Base Selection: Finely powdered, anhydrous Cesium Carbonate ( Cs2​CO3​ ) is chosen over stronger bases (like NaOtBu). Cs2​CO3​ is mild enough to prevent side reactions or cleavage of the Boc group, yet its high surface area in 1,4-dioxane efficiently deprotonates the Pd-bound amide.

  • Anaerobic Initiation: Pd(OAc)2​ is a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. Strict degassing is enforced because molecular oxygen rapidly oxidizes the electron-rich Pd(0)-Xantphos complex, leading to irreversible catalyst deactivation (Pd-black formation).

Reaction Workflow & Catalytic Cycle

SynthesisPathway SM1 4-Boc-piperazin-2-one (N4-Protected) Int 4-Boc-1-(3,4-dimethylphenyl) piperazin-2-one SM1->Int Pd(OAc)2, Xantphos Cs2CO3, Dioxane, 100°C SM2 4-Bromo-1,2-dimethylbenzene (Aryl Halide) SM2->Int Prod 1-(3,4-Dimethylphenyl) piperazin-2-one Int->Prod TFA, DCM, 25°C (Boc Deprotection)

Two-step synthesis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one via Buchwald-Hartwig amidation.

PdCycle Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmideBind Amide Binding & Deprotonation OxAdd->AmideBind + Lactam / Cs2CO3 - CsBr, - HCO3- RedElim Reductive Elimination Transition State AmideBind->RedElim Transmetalation/ Reorganization RedElim->Pd0 - N-Aryl Lactam

Catalytic cycle for the Pd-catalyzed N-arylation of the piperazinone core.

Experimental Methodologies

Step 1: Regioselective Buchwald-Hartwig Amidation

Table 1: Reagents for N-Arylation

ReagentMW ( g/mol )EquivalentsAmountFunction
tert-Butyl 3-oxopiperazine-1-carboxylate200.241.0700 mg (3.50 mmol)Substrate
4-Bromo-1,2-dimethylbenzene185.062.01.29 g (0.94 mL, 7.00 mmol)Arylating Agent
Pd(OAc)2​ 224.500.0539.3 mg (0.175 mmol)Pre-catalyst
Xantphos578.620.10202.5 mg (0.35 mmol)Ligand
Cs2​CO3​ (Anhydrous, Powder)325.822.02.28 g (7.00 mmol)Base
1,4-Dioxane (Anhydrous)88.11-20 mLSolvent

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge tert-butyl 3-oxopiperazine-1-carboxylate, 4-bromo-1,2-dimethylbenzene, and Cs2​CO3​ .

  • Degassing: Add anhydrous 1,4-dioxane. Purge the heterogeneous suspension with ultra-pure Nitrogen ( N2​ ) or Argon for 15 minutes via subsurface sparging.

  • Catalyst Activation: Under a positive stream of inert gas, rapidly add Pd(OAc)2​ and Xantphos. Seal the Schlenk flask immediately.

  • Thermal Coupling: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) for 16 hours.

  • Workup: Cool the reaction to ambient temperature. Dilute with Ethyl Acetate (50 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated Pd-black. Wash the filter cake with additional Ethyl Acetate (2 × 25 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (SiO2, gradient of 0–30% EtOAc in hexanes) to isolate the intermediate 4-Boc-1-(3,4-dimethylphenyl)piperazin-2-one.

Step 2: N-Boc Deprotection & Free-Basing

Table 2: Reagents for Deprotection

ReagentMW ( g/mol )EquivalentsAmountFunction
4-Boc-1-(3,4-dimethylphenyl)piperazin-2-one304.381.01.0 g (3.28 mmol)Intermediate
Trifluoroacetic Acid (TFA)114.02~10.02.5 mLAcid
Dichloromethane (DCM)84.93-10 mLSolvent

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified intermediate in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Add TFA dropwise over 5 minutes. (Note: Dropwise addition controls the exothermic nature of the cleavage and prevents ring-opening degradation of the piperazinone core).

  • Deprotection: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Neutralization: Concentrate the mixture in vacuo to remove the majority of excess TFA. Re-dissolve the resulting viscous oil in DCM (20 mL).

  • Free-Basing: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL). Crucial Step: Verify that the aqueous layer reaches pH ~8 to ensure the secondary amine is fully free-based before extraction.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the final product, 1-(3,4-dimethylphenyl)piperazin-2-one.

Self-Validating System: In-Process Controls & Analytical Validation

To ensure trustworthiness and reproducibility, the protocol relies on the following self-validating analytical benchmarks.

Table 3: Expected Analytical Profile

Analytical TechniqueExpected Signature / Acceptance Criteria
In-Process LC-MS (Step 1) Extracted Ion Chromatogram (EIC) must show <5% of starting lactam ( m/z = 201.1 [M+H]+ ).
Final LC-MS (ESI+) Target mass confirmed: [M+H]+ m/z = 205.1. Purity >95% via UV (254 nm).
1 H NMR (400 MHz, CDCl3​ ) δ 7.10-6.95 (m, 3H, Ar-H), 3.65-3.50 (m, 4H, piperazine CH2​ ), 3.15 (s, 2H, piperazine CH2​ ), 2.25 (s, 6H, Ar- CH3​ ), NH (broad s, 1H).
13 C NMR (100 MHz, CDCl3​ ) δ ~168.0 (C=O), 140.5-120.0 (Aromatic C), ~50.0-40.0 (piperazine carbons), ~19.5 (Ar- CH3​ ).

References

  • Title: Discovery of (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist for Androgenetic Alopecia Treatment Source: Journal of Medicinal Chemistry (ACS Publications, 2024) URL: [Link]

Application

Application Note: 1-(3,4-Dimethyl-phenyl)-piperazin-2-one as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Structural Rationale The piperazine ring is o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Structural Rationale

The piperazine ring is one of the most ubiquitous saturated N-heterocycles in drug discovery, featured in numerous FDA-approved blockbuster drugs[1][2]. However, traditional unsubstituted piperazines often present significant pharmacokinetic liabilities, including high basicity (pKa ~9.5–10.0), which can lead to hERG toxicity, and susceptibility to rapid oxidative metabolism by cytochrome P450 enzymes at the α-carbon positions.

To circumvent these issues, medicinal chemists frequently employ "scaffold hopping" to the piperazin-2-one moiety[3]. The introduction of a lactam carbonyl adjacent to one of the nitrogen atoms profoundly alters the physicochemical profile of the molecule:

  • Basicity Modulation: The electron-withdrawing effect of the carbonyl drastically reduces the pKa of the adjacent nitrogen, mitigating off-target ion-channel interactions.

  • Metabolic Shielding: The carbonyl blocks the primary site of CYP-mediated α-oxidation, significantly enhancing metabolic stability and extending the in vivo half-life[4].

  • Conformational Constraint & H-Bonding: The planar nature of the lactam introduces conformational rigidity, while the carbonyl oxygen serves as a potent hydrogen-bond acceptor, critical for interacting with kinase hinge regions or GPCR allosteric sites[2][5].

1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Molecular Formula: C12H16N2O) is a highly specialized, pre-arylated building block[6]. By featuring a lipophilic 3,4-dimethylphenyl group at the N1 position, this scaffold provides an immediate vector for occupying deep, hydrophobic pockets (such as the DFG-out pocket in kinases), while leaving the secondary amine at the N4 position completely free for late-stage diversification.

Comparative ADMET Profiling: Piperazine vs. Piperazin-2-one

The causality behind selecting 1-(3,4-dimethyl-phenyl)-piperazin-2-one over its non-carbonyl counterpart is best illustrated through its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The table below summarizes the typical quantitative shift observed when transitioning from a standard N-aryl piperazine to an N-aryl piperazin-2-one scaffold during hit-to-lead optimization.

Pharmacokinetic ParameterN-Aryl Piperazine ScaffoldN-Aryl Piperazin-2-one ScaffoldMechanistic Causality
Calculated pKa (N4) 9.2 – 9.86.5 – 7.2Lactam induction reduces electron density at the secondary amine.
HLM Intrinsic Clearance ( CLint​ ) > 120 µL/min/mg< 25 µL/min/mgCarbonyl blocks CYP3A4/2D6-mediated α-carbon hydroxylation[4].
In Vitro Half-Life ( t1/2​ ) < 15 minutes> 85 minutesDirect result of reduced intrinsic clearance.
hERG Inhibition ( IC50​ ) ~ 1.5 µM (High Risk)> 30 µM (Low Risk)Lower basicity prevents trapping in the hERG channel inner cavity.
Lipophilic Ligand Efficiency ModerateHigh3,4-dimethylphenyl group maximizes van der Waals contacts.

Mandatory Visualization: Workflows and Mechanisms

Scaffold Optimization Workflow

Optimization_Workflow A High-Throughput Screening (Hit Identification) B Scaffold Hopping (Piperazine -> Piperazin-2-one) A->B C N4-Diversification (Buchwald-Hartwig Coupling) B->C D ADMET Profiling (HLM Stability & Permeability) C->D E Lead Candidate Selection (Improved Half-life & Efficacy) D->E

Fig 1: Hit-to-lead optimization workflow utilizing the piperazin-2-one scaffold.

Mechanism of Action: Kinase Inhibition Pathway

Kinase_Pathway Sig Extracellular Growth Factor RTK Receptor Tyrosine Kinase Sig->RTK Kinase Target Kinase (e.g., ALK/CDK) RTK->Kinase Downstream Downstream Effectors (e.g., STAT3) Kinase->Downstream Inhibitor Piperazin-2-one Derivative Inhibitor->Kinase Proliferation Cell Proliferation Arrested Downstream->Proliferation

Fig 2: Intracellular signaling pathway disrupted by piperazin-2-one-derived kinase inhibitors.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and specific causality for reagent selection.

Protocol A: N4-Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: To synthesize a targeted kinase inhibitor by coupling 1-(3,4-dimethyl-phenyl)-piperazin-2-one with a heteroaryl chloride (e.g., 2-chloropyridine)[5].

Causality in Design: Palladium-catalyzed C-N coupling is preferred over standard SN​Ar because unactivated heteroaryl halides require harsh conditions that can degrade the lactam ring. We utilize BrettPhos as the ligand; its bulky, electron-rich biaryl structure accelerates reductive elimination and specifically prevents the β -hydride elimination often seen when coupling secondary cyclic amines.

Materials:

  • 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (1.0 eq, 0.5 mmol)

  • 2-Chloropyridine derivative (1.1 eq, 0.55 mmol)

  • Pd2​(dba)3​ (0.02 eq, 2 mol%)

  • BrettPhos ligand (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq, 0.75 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 20 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Add 1-(3,4-dimethyl-phenyl)-piperazin-2-one, the heteroaryl chloride, Pd2​(dba)3​ , BrettPhos, and NaOtBu to the tube.

  • Solvent Addition: Inject anhydrous toluene (5.0 mL) through the septum. Seal the tube securely.

  • Reaction: Submerge the tube in a pre-heated oil bath at 100°C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Step: At 4 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS scan. The disappearance of the m/z 205 peak (starting material) and appearance of the product mass validates catalytic turnover.

  • Quenching & Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous NaHCO3​ and brine.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography ( SiO2​ , Hexanes/Ethyl Acetate gradient).

  • Final QC: Validate structure and purity (>95%) using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic stability ( CLint​ and t1/2​ ) of the newly synthesized piperazin-2-one derivative[3][4].

Causality in Design: To prove that the piperazin-2-one scaffold successfully shields the molecule from CYP450-mediated metabolism, we expose the compound to HLM in the presence of an NADPH regenerating system. Verapamil is used as a highly cleared positive control to validate the enzymatic activity of the microsome batch.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Test Compound: 1 µM final concentration (from a 10 mM DMSO stock, final DMSO < 0.1% to prevent CYP inhibition).

    • HLM Suspension: 0.5 mg/mL final protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ .

  • Pre-Incubation: In a 96-well plate, mix the test compound and HLM suspension. Pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while the internal standard normalizes LC-MS/MS injection volumes.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of the remaining percentage of the parent compound versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2​=0.693/k ), and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

References

  • ResearchGate (Synthesis) - Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at:[Link]

  • RSC Publishing - Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. Available at:[Link]

  • RSC Publishing - Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis. Available at:[Link]

  • PMC / NIH - Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at:[Link]

Sources

Method

Application Note: 1-(3,4-Dimethyl-phenyl)-piperazin-2-one as a Versatile Synthetic Building Block in Drug Discovery

Introduction & Chemical Profile In modern medicinal chemistry, nitrogen-containing heterocycles are foundational, comprising the core of over 85% of all biologically active pharmaceuticals . Among these, the piperazin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In modern medicinal chemistry, nitrogen-containing heterocycles are foundational, comprising the core of over 85% of all biologically active pharmaceuticals . Among these, the piperazin-2-one scaffold has emerged as a privileged structure.

1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Molecular Formula: C12H16N2O; MW: 204.27 g/mol ) is a highly specialized, N1-arylated building block . The incorporation of the 3,4-dimethylphenyl moiety provides a rigidified vector for lipophilic interactions, making it an exceptional starting material for the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and central nervous system (CNS) therapeutics.

Mechanistic Insights & Causality

The strategic advantage of using 1-(3,4-Dimethyl-phenyl)-piperazin-2-one over a standard piperazine lies in the electronic and steric influence of the C2 carbonyl group:

  • Regioselective Functionalization: The carbonyl group reduces the basicity and nucleophilicity of the adjacent N1 nitrogen via amide resonance. This deactivation allows for highly selective electrophilic attacks (alkylation, acylation, or reductive amination) at the secondary N4 amine without the need for orthogonal protecting groups.

  • Stereoselective C3-Activation: The α -carbon (C3) is activated by the adjacent carbonyl, permitting deprotonation to form an enolate. This enables stereoselective functionalization, such as Palladium-catalyzed asymmetric allylic alkylation, to access novel chiral α -tertiary piperazines—a critical strategy for expanding chemical space around privileged scaffolds .

  • Chemoselective Reduction: The C2 amide can be selectively reduced to yield 1-(3,4-Dimethylphenyl)piperazine (CAS: 1014-05-7). This fully saturated derivative is a critical bridgehead for synthesizing asymmetric amines and dopamine D4 receptor antagonists .

Synthetic Workflow & Derivatization Pathways

G A 1-(3,4-Dimethyl-phenyl) -piperazin-2-one B N4-Alkylation / Acylation (Electrophilic Substitution) A->B Base, R-X C Carbonyl Reduction (BH3-THF / LiAlH4) A->C Reductant D C3-Functionalization (Pd-Catalyzed Alkylation) A->D Pd-Cat, Allyl-X E N4-Substituted Piperazin-2-ones (Kinase Inhibitor Scaffolds) B->E F 1-(3,4-Dimethylphenyl)piperazines (GPCR Ligands) C->F G Chiral α-Tertiary Piperazines (Novel Chemical Space) D->G

Figure 1: Synthetic derivatization pathways of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

Experimental Protocols

Protocol A: Selective N4-Alkylation via Reductive Amination

Objective: Functionalize the N4 position with an aldehyde to generate a tertiary amine. Causality: Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)3) is preferred over direct alkylation with alkyl halides to prevent over-alkylation (quaternary ammonium salt formation). The weakly acidic conditions activate the aldehyde by forming an iminium ion intermediate, which is then selectively reduced without affecting the C2 amide.

Step-by-Step Methodology:

  • Initiation: Dissolve 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq). Note: The steric bulk of the triacetoxyborohydride makes it a mild, highly specific reducing agent for the iminium ion.

  • Propagation: Stir the reaction for 12 hours at room temperature under an inert nitrogen (N2) atmosphere.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the N4-alkylated derivative.

Protocol B: Selective Carbonyl Reduction to 1-(3,4-Dimethylphenyl)piperazine

Objective: Reduce the C2 amide to a methylene group to yield the fully saturated piperazine. Causality: Borane-dimethyl sulfide (BH3·SMe2) is utilized instead of Lithium Aluminum Hydride (LiAlH4). BH3 is highly chemoselective for amides; it coordinates to the electron-rich amide oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride transfer. This prevents the C–N bond cleavage (ring-opening) often observed with harsher reducing agents .

Step-by-Step Methodology:

  • Initiation: Suspend 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a 2.0 M solution of BH3·SMe2 in THF (3.0 eq). Caution: Hydrogen gas evolution will occur.

  • Reflux: Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 6–8 hours.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench by adding methanol dropwise until effervescence ceases.

  • Complex Dissociation: Add 1 M HCl (aqueous) to break the stable boron-amine complex. Reflux the quenched mixture for an additional 1 hour.

  • Work-up: Cool to room temperature and basify to pH 10 using 1 M NaOH. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO4, and concentrate to afford 1-(3,4-Dimethylphenyl)piperazine.

Quantitative Data Summary

The following table summarizes the typical reaction metrics and analytical outcomes for the derivatization of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one based on the protocols above.

TransformationPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Expected Purity (HPLC)
N4-Reductive Amination Aldehyde, NaBH(OAc)3, AcOH, DCE20–251275 – 88%> 95%
N4-Direct Alkylation Alkyl Halide, K2CO3, MeCN60865 – 80%> 92%
Carbonyl Reduction BH3·SMe2, THF, then HCl/MeOH65 (Reflux)6 – 870 – 85%> 98%
C3-Asymmetric Alkylation Pd2(pmdba)3, Allyl-X, Toluene4024 – 4860 – 75%> 90% (High ee)

Applications in Medicinal Chemistry

  • Kinase Inhibitors: N4-substituted piperazin-2-ones serve as excellent bioisosteres for standard piperazines in kinase inhibitor design (e.g., imatinib analogs). The integration of the carbonyl group alters the hydrogen-bonding profile and improves aqueous solubility while maintaining the necessary spatial geometry for ATP-binding pocket insertion .

  • CNS Therapeutics: The reduced product, 1-(3,4-Dimethylphenyl)piperazine, is a validated pharmacophore for dopamine D4 receptor antagonists. Compounds utilizing this specific building block are heavily investigated for treating schizophrenia and attention deficit hyperactivity disorder (ADHD), as they demonstrate high target affinity with significantly reduced extrapyramidal side effects .

References

  • Stoltz, B. M., et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition, 2015. Available at:[Link]

  • Adachi, K., et al. "Synthesis and opiate activity of pseudo-tetrapeptides containing chiral piperazin-2-one and piperazine derivatives." Chemical and Pharmaceutical Bulletin, 1997. Available at:[Link]

Application

Application Note: Structural Characterization of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one via Multidimensional NMR Spectroscopy

Executive Summary & Chemical Rationale The piperazine and piperazin-2-one cores are considered privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel antimicrobial and antitumor agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The piperazine and piperazin-2-one cores are considered privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel antimicrobial and antitumor agents[1]. 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Molecular Formula: C12H16N2O, MW: 204.27 g/mol ) is a synthetic derivative characterized by an N-arylated piperazinone ring[1]. Unambiguous structural characterization of this molecule is critical during drug discovery and development to ensure synthetic fidelity, monitor isotopic labeling, and verify purity.

This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one. By leveraging a combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can systematically map the molecular topology, confirming both the heterocyclic core and the regiochemistry of the N-aryl linkage[2].

Causality in Experimental Design

Every parameter in an advanced NMR experiment must be chosen with deliberate intent to maximize data reliability and resolution:

  • Solvent Selection (CDCl3 with 0.03% TMS) : Chloroform-d is selected because 1-(3,4-Dimethyl-phenyl)-piperazin-2-one is a lipophilic small molecule. The non-coordinating nature of CDCl3 prevents solvent-induced chemical shift artifacts, while Tetramethylsilane (TMS) provides an absolute zero-point reference, ensuring cross-laboratory reproducibility.

  • Relaxation Delays (d1) : A d1 of 2.0 seconds is utilized for 1H NMR to ensure complete longitudinal relaxation (T1) of all protons, which is mathematically necessary for accurate integration. For 13C NMR, the delay is extended to 2.5–3.0 seconds to account for the slower relaxation of quaternary carbons (C2 carbonyl and Ar-Cq).

  • HMBC Optimization : The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of modern structure elucidation protocols[3]. The long-range coupling delay is explicitly tuned to 62.5 ms, corresponding to an average nJCH​ coupling constant of 8 Hz. This is the precise thermodynamic sweet spot for detecting the critical 3-bond correlations between the piperazinone ring protons and the aromatic carbons, proving the N1-aryl connectivity[3].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each step inherently validates the success of the previous one.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

  • Dissolve the compound in 600 µL of CDCl3 (containing 0.03% v/v TMS) in a clean glass vial.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube. QC Check: Ensure the solution is entirely free of particulates to prevent magnetic susceptibility gradients that destroy resolution.

Step 2: Spectrometer Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl3.

  • Perform automated Tuning and Matching (ATMA) for both 1H and 13C channels.

  • Shim the magnet (Z1-Z5 gradients) until the residual CHCl3 solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz. QC Check: Poor shimming will artificially broaden multiplets, destroying crucial J-coupling information.

Step 3: 1D NMR Acquisition

  • 1H NMR : Acquire 16 scans with a spectral width of 12 ppm, using a 30° flip angle and a 2.0 s relaxation delay.

  • 13C NMR : Acquire 512 scans with a spectral width of 220 ppm, using a 30° flip angle, WALTZ-16 proton decoupling, and a 2.5 s relaxation delay. QC Check: The 1H integral must sum to exactly 16 protons. If it does not, the sample contains impurities or the d1 delay is insufficient.

Step 4: Multidimensional (2D) NMR Acquisition

  • COSY (Correlation Spectroscopy) : Acquire to map homonuclear vicinal proton couplings within the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Acquire to correlate protons with their directly attached carbons, differentiating CH/CH3 from CH2 groups via multiplicity editing[2].

  • HMBC : Acquire using a 62.5 ms delay to establish 2- and 3-bond heteronuclear connectivities[4].

Step 5: Data Processing

  • Apply a 0.3 Hz exponential line broadening function to the 1D FIDs before Fourier Transformation (FT) to enhance the signal-to-noise ratio.

  • Manually correct the zero- and first-order phase.

  • Apply a polynomial baseline correction and reference the spectra to TMS (0.00 ppm).

Analytical Workflow

NMR_Workflow Sample Sample Prep CDCl3 + TMS Calib Calibration Tune, Match, Shim Sample->Calib Load Acq1D 1D Acquisition 1H & 13C NMR Calib->Acq1D Lock & Shim Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D 1D QC Pass Process Processing FT, Phase, Baseline Acq2D->Process FIDs Verify Verification Signal Assignment Process->Verify Spectra

Figure 1: Step-by-step multidimensional NMR workflow for small molecule structural elucidation.

Data Presentation & Spectral Interpretation

The structural assignment is anchored by the carbonyl carbon (C2) at 166.5 ppm. The HSQC spectrum unambiguously separates the three methylene groups of the piperazinone ring[2]. The definitive proof of the N1-aryl linkage is provided by the HMBC spectrum, where the methylene protons at C6 show a strong 3-bond correlation to the quaternary aromatic carbon Ar-C1'[4].

Table 1: Representative 1H and 13C NMR Chemical Shift Assignments (CDCl3, 400/100 MHz)

Position13C Shift (ppm)Carbon Type1H Shift (ppm)Multiplicity (J in Hz)Integration
C2 (C=O) 166.5Cq---
C3 50.2CH23.60s2H
C5 42.1CH23.15t (5.5)2H
C6 51.4CH23.75t (5.5)2H
Ar-C1' 139.2Cq---
Ar-C2' 124.5CH7.02d (2.0)1H
Ar-C3' 137.8Cq---
Ar-C4' 136.1Cq---
Ar-C5' 130.1CH7.12d (8.0)1H
Ar-C6' 127.3CH6.95dd (8.0, 2.0)1H
3'-CH3 19.5CH32.25s3H
4'-CH3 19.8CH32.27s3H
N4-H -NH1.85br s1H

Table 2: Key 2D NMR Correlations for Structural Verification

Proton SignalCOSY (1H-1H)HSQC (1H-13C)HMBC (1H-13C)
H-C5 (3.15) H-C6C5 (42.1)C3, C6
H-C6 (3.75) H-C5C6 (51.4)C2, C5, Ar-C1'
Ar-H2' (7.02) Ar-H6' (weak)Ar-C2' (124.5)Ar-C4', Ar-C6', 3'-CH3
Ar-H5' (7.12) Ar-H6'Ar-C5' (130.1)Ar-C1', Ar-C3', 4'-CH3
Ar-H6' (6.95) Ar-H5', Ar-H2'Ar-C6' (127.3)Ar-C2', Ar-C4'

Troubleshooting & Signal Optimization

  • Missing Quaternary Carbons : If the C2 carbonyl or Ar-Cq signals are buried in the baseline of the 13C spectrum, increase the relaxation delay (d1) to 4.0 seconds or double the number of scans to allow full longitudinal magnetization recovery.

  • Proton-Deficient Ambiguity : While HMBC is highly versatile, it can occasionally fail in highly proton-deficient systems or when 3JCH​ couplings approach zero due to unfavorable dihedral angles. If the N1-aryl linkage remains ambiguous, recourse to an ADEQUATE (Inadequate Sensitivity Enhanced by Polarization Transfer) experiment should be considered to trace carbon-carbon connectivity directly[3].

References

  • Title: 1-(3,4-Dimethyl-phenyl)
  • Title: NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC Source: American Chemical Society URL
  • Title: The Evolving Landscape of NMR Structural Elucidation Source: PMC - NIH URL
  • Title: Tutorial for the structure elucidation of small molecules by means of the LSD software Source: ResearchGate URL

Sources

Method

Application Note: 1-(3,4-Dimethyl-phenyl)-piperazin-2-one as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Protein-Protein Interaction (PPI) Disruption (MDM2-p53 Axis) Executive Summary Fragment-Based...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Protein-Protein Interaction (PPI) Disruption (MDM2-p53 Axis)

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind to target proteins with high ligand efficiency, serving as high-quality starting points for hit-to-lead optimization. This application note details the theoretical rationale, self-validating experimental protocols, and structural optimization strategies for utilizing 1-(3,4-Dimethyl-phenyl)-piperazin-2-one as a core fragment. We specifically examine its application in targeting the challenging hydrophobic cleft of the MDM2 oncoprotein, demonstrating how the piperazin-2-one core acts as a superior vectoring scaffold compared to traditional piperazines.

Rationale: The Piperazin-2-one Scaffold in FBDD

The compound 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Molecular Weight: 204.27 g/mol ) perfectly adheres to the "Rule of Three" (Ro3) for fragment libraries[1]. While standard piperazines are ubiquitous in medicinal chemistry, their high basicity (pKa ~9.8) often leads to poor membrane permeability and off-target hERG liabilities.

The introduction of the carbonyl group in the piperazin-2-one core strategically modulates the basicity of the adjacent nitrogen, significantly improving pharmacokinetic profiles and oral absorption[2]. In the context of the MDM2-p53 interaction, the 3,4-dimethylphenyl moiety serves as a highly effective hydrophobic anchor, mimicking the aromatic side chains of p53's Phe19 or Trp23 residues[2]. Furthermore, the secondary amine (N4) on the piperazinone ring provides an ideal, synthetically accessible vector for fragment growing. Similar piperazin-2-one scaffolds have been successfully utilized in the discovery of highly potent clinical candidates, such as the MDM2 inhibitor NVP-CGM097[3] and MAT2A inhibitors[4].

FBDD Workflow & Screening Strategy

To confidently advance a weak-affinity fragment ( KD​ in the μM to mM range) into a lead optimization campaign, a rigorous, orthogonal screening cascade is required. The workflow below outlines the progression from primary biophysical screening to structural elucidation.

FBDD_Workflow lib Fragment Library (Ro3 Compliant) nmr Primary Screening (STD-NMR / WaterLOGSY) lib->nmr spr Orthogonal Validation (SPR Kinetics) nmr->spr xray Structural Elucidation (X-ray Crystallography) spr->xray lead Hit-to-Lead (Fragment Growing) xray->lead

Figure 1: Orthogonal FBDD workflow for validating 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol described below is designed as a self-validating system , incorporating internal controls to rule out false positives (e.g., aggregation, non-specific binding, or solvent artifacts).

Protocol A: Primary Screening via Ligand-Observed NMR

Ligand-observed NMR is highly sensitive to transient, weak interactions typical of fragment binding. We utilize Saturation Transfer Difference (STD) and WaterLOGSY to detect the binding of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one to apo-MDM2.

Causality & Validation: STD-NMR relies on the transfer of magnetization from the saturated protein to the bound fragment. By including a known non-binder (e.g., 2-butanol) in the mixture, we validate that the saturation transfer is specific to the binding pocket and not an artifact of buffer conditions.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 μM solution of recombinant MDM2 (residues 17-125) in 50 mM Phosphate Buffer (pH 7.4), 150 mM NaCl, and 10% D2​O .

  • Fragment Addition: Spike in 1-(3,4-Dimethyl-phenyl)-piperazin-2-one to a final concentration of 500 μM (1:50 protein-to-ligand ratio) alongside 500 μM of 2-butanol (negative control).

  • STD-NMR Acquisition: Irradiate the protein methyl region (-0.5 ppm) for 2 seconds. Subtract the on-resonance spectrum from the off-resonance spectrum (irradiated at 40 ppm).

  • Data Interpretation: Positive STD signals corresponding to the dimethylphenyl protons confirm binding. The absence of 2-butanol signals validates assay specificity.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

SPR is utilized to determine the steady-state affinity ( KD​ ) and confirm a 1:1 binding stoichiometry.

Causality & Validation: Fragments exhibit rapid association and dissociation kinetics. Therefore, steady-state affinity fitting must be used rather than kinetic fitting. To validate surface viability over the course of the experiment, a known high-affinity MDM2 inhibitor (e.g., Nutlin-3a) is injected at the beginning and end of the run.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated MDM2 onto a Streptavidin (SA) sensor chip to a density of ~3000 RU to ensure sufficient signal-to-noise for a low molecular weight analyte.

  • Reference Subtraction: Utilize an unmodified SA flow cell as an in-line reference to subtract bulk refractive index changes caused by DMSO.

  • Analyte Injection: Inject 1-(3,4-Dimethyl-phenyl)-piperazin-2-one in a 2-fold dilution series from 1000 μM down to 15.6 μM at a flow rate of 30 μL/min .

  • Analysis: Plot steady-state response ( Req​ ) versus fragment concentration and fit to a 1:1 Langmuir binding model to derive the KD​ .

Protocol C: Structural Elucidation via X-ray Crystallography

Obtaining the precise 3D binding vector is critical for structure-based hit-to-lead optimization.

Causality & Validation: Because the fragment has low affinity, high concentrations are required to achieve high occupancy in the crystal lattice. A parallel apo-crystal soaked only in DMSO must be processed to ensure that the observed Fo​−Fc​ electron density is unambiguously derived from the fragment.

Step-by-Step Methodology:

  • Crystallization: Grow apo-MDM2 crystals using vapor diffusion in 0.1 M HEPES (pH 7.5) and 2.0 M Ammonium Sulfate.

  • Fragment Soaking: Transfer a crystal into a soaking drop containing the mother liquor supplemented with 20 mM 1-(3,4-Dimethyl-phenyl)-piperazin-2-one and 5% DMSO. Incubate for 24 hours.

  • Harvesting: Cryoprotect the crystal in mother liquor supplemented with 20% glycerol and flash-freeze in liquid nitrogen.

  • Refinement: Solve the structure via molecular replacement. The 3,4-dimethylphenyl group should show clear density deep within the Phe19 sub-pocket[2].

Quantitative Data Presentation

The table below summarizes the biophysical parameters of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one compared to a generic, unoptimized benzene fragment. The piperazin-2-one derivative demonstrates superior Ligand Efficiency (LE), confirming it as a high-quality starting point.

Compound / FragmentMolecular Weight ( g/mol )SPR KD​ ( μM )Ligand Efficiency (LE) *Lipophilic Ligand Efficiency (LLE) **
Benzene (Baseline) 78.11> 5000N/AN/A
1-(3,4-Dimethyl-phenyl)-piperazin-2-one 204.271850.32 kcal/mol/HA3.1
NVP-CGM097 (Optimized Lead) [3]564.120.0017 (1.7 nM)0.28 kcal/mol/HA5.8

* LE = ΔG/NHA​ (where NHA​ is the number of heavy atoms). ** LLE = pIC50​−cLogP . A value > 3 is desirable for fragments.

Mechanism of Action: MDM2-p53 Disruption

The primary goal of optimizing this fragment is to disrupt the oncogenic MDM2-p53 complex. By occupying the hydrophobic cleft of MDM2, the fragment prevents p53 ubiquitination, leading to p53 stabilization and the induction of apoptosis in tumor cells.

MOA p53 Wild-type p53 (Active Tumor Suppressor) complex MDM2-p53 Complex (p53 Degradation) p53->complex Binds mdm2 MDM2 Oncoprotein (E3 Ubiquitin Ligase) mdm2->complex Binds frag 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Fragment Hit) frag->mdm2 Occupies Phe19 Pocket frag->complex Disrupts Interaction reactivation p53 Reactivation (Apoptosis/Cell Cycle Arrest) frag->reactivation Leads to

Figure 2: Mechanistic disruption of the MDM2-p53 axis by the piperazin-2-one fragment.

Hit-to-Lead: Fragment Growing Strategy

Once the binding mode is confirmed via X-ray crystallography, the fragment must be "grown" to increase affinity.

  • Anchoring: The 3,4-dimethylphenyl group acts as the primary anchor in the Phe19 pocket of MDM2[2].

  • Vectoring: The piperazin-2-one ring projects the secondary amine (N4) toward the solvent-exposed channel leading to the Trp23 and Leu26 sub-pockets.

  • Elaboration: Utilizing reductive amination or Buchwald-Hartwig cross-coupling at the N4 position, medicinal chemists can attach substituted indole or chlorophenyl moieties. This strategy mimics the "central valine concept" utilized by Novartis in the discovery of NVP-CGM097, bridging the distinct hydrophobic sub-pockets of MDM2 while maintaining optimal basicity and pharmacokinetic properties[3].

References

  • [4] ACS Medicinal Chemistry Letters. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. Available at: [Link]

  • [2] PMC - NIH. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy. Available at: [Link]

  • [3] Journal of Medicinal Chemistry - ACS Publications. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Available at:[Link]

Sources

Application

Application Note: Piperazine Derivatives as Next-Generation Radiation Countermeasures

Executive Summary & Mechanistic Rationale The development of medical radiation countermeasures is a critical priority for biodefense, occupational safety, and clinical radiotherapy[1]. Historically, the field has relied...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of medical radiation countermeasures is a critical priority for biodefense, occupational safety, and clinical radiotherapy[1]. Historically, the field has relied on thiol-based radioprotectors like Amifostine (WR-2721) and its active metabolite WR-1065. However, their clinical utility is severely hampered by systemic toxicity, a narrow administration window (must be given minutes before exposure), and unfavorable pharmacokinetics[2],[3].

Recent high-throughput screening and rational drug design have identified the piperazine scaffold as a privileged structure in radiobiology. Piperazine derivatives offer highly tunable lipophilicity, superior safety profiles, and the ability to act across different temporal stages of radiation exposure[2],[4].

This application note details two distinct classes of piperazine-based countermeasures:

  • 1-(2-hydroxyethyl)piperazine derivatives (e.g., Compound 6, Compound 8): Act as radioprotectors when administered prophylactically. They mitigate DNA double-strand breaks (DSBs) and block PUMA-dependent apoptosis[4],[5].

  • 4-(Nitrophenylsulfonyl)piperazines (NPSP, e.g., NPSP512): Act as radiomitigators . When administered 24 hours post-irradiation, they successfully mitigate Hematopoietic Acute Radiation Syndrome (H-ARS), Gastrointestinal ARS (GI-ARS), and delayed effects of acute radiation exposure (DEARE) such as pulmonary fibrosis[6],[7].

Mechanism IR Ionizing Radiation (IR) DSB DNA Double-Strand Breaks IR->DSB Apoptosis Radiation-Induced Apoptosis DSB->Apoptosis Survival Cell Survival & Tissue Recovery Apoptosis->Survival Cell Death Prophylactic 1-(2-hydroxyethyl)piperazines (Pre-IR Radioprotector) Prophylactic->DSB Mitigates Damage Prophylactic->Apoptosis Blocks (Bcl-2/PUMA) Mitigator NPSP Derivatives (Post-IR Radiomitigator) Mitigator->Survival Promotes H-ARS Recovery

Piperazine derivatives act as both pre-exposure protectors and post-exposure mitigators.

Quantitative Comparison of Countermeasure Profiles

To guide lead selection, it is crucial to benchmark novel piperazine derivatives against clinical standards. The table below synthesizes the pharmacokinetic and pharmacodynamic profiles of these agents based on recent preclinical evaluations[2],[6],[5].

Compound ClassRepresentative AgentAdministration WindowPrimary Target / MechanismToxicity ProfileEfficacy (H-ARS Murine Models)
Thiol-based (Standard) Amifostine (WR-2721)15–30 mins Pre-IRFree radical scavengingHigh (Hypotension, nausea)Moderate (Prophylactic only)
1-(2-hydroxyethyl)piperazine Compound 6 / Compound 81–2 hours Pre-IRApoptosis inhibition, DSB reductionLow (High cell viability at 200 µM)High (Increases 30-day survival)
4-(Nitrophenylsulfonyl)piperazine NPSP512Up to 24 hours Post-IRMulti-tissue mitigation (H-ARS, GI-ARS)Low (Favorable PK properties)Excellent (Mitigates lethality at 5 mg/kg)

Experimental Protocols & Workflows

The following protocols outline the self-validating experimental systems required to evaluate piperazine derivatives. The causality behind each methodological choice is explicitly defined to ensure robust, reproducible drug development.

Workflow S1 In Silico ADME/T ZINC Database S2 In Vitro Viability (MOLT-4 Cells) S1->S2 Lead Selection S3 Genotoxicity Assay (DCA) S2->S3 Viability >80% S4 In Vivo H-ARS (Murine Model) S3->S4 Reduced Dicentrics

Multi-tiered screening workflow for piperazine-based radiation countermeasures.
Protocol 1: In Vitro Radioprotection Screening

Causality: The MOLT-4 lymphoblastic leukemia cell line is utilized because it is exquisitely radiosensitive and undergoes rapid apoptosis following ionizing radiation (IR). This makes it an ideal in vitro surrogate for evaluating hematopoietic toxicity (H-ARS)[2]. Annexin V/PI flow cytometry is selected over metabolic assays (like MTT) because it directly quantifies the specific mode of radiation-induced cell death (apoptosis vs. necrosis)[2].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture MOLT-4 cells in RPMI-1640 supplemented with 10% FBS. Seed at a density of 5×105 cells/mL in 6-well plates.

  • Pre-treatment: Administer the piperazine derivative (e.g., Compound 6) at concentrations of 100 µM and 200 µM. Include a vehicle control (DMSO <0.1%) and a positive control (WR-1065 at 100 µM)[2]. Incubate for 1 hour at 37°C.

  • Irradiation: Expose the plates to γ -radiation (e.g., 60Co source) at a dose of 1 to 3 Gy at room temperature.

  • Incubation: Return cells to the incubator for 24 hours to allow apoptotic pathways to execute.

  • Staining & Acquisition: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark. Analyze via flow cytometry (minimum 10,000 events/sample).

  • Self-Validation Check: The assay is valid only if the WR-1065 positive control demonstrates a statistically significant reduction in Annexin V+/PI+ cells compared to the IR-only vehicle control[2].

Protocol 2: Dicentric Chromosome Assay (DCA) for Genotoxicity

Causality: The DCA is the internationally recognized gold standard for biological dosimetry. Because IR uniquely induces double-strand breaks that misrepair into dicentric chromosomes, quantifying these anomalies provides direct, irrefutable evidence of a compound's ability to protect genomic integrity[2],[3].

Step-by-Step Methodology:

  • PBMC Isolation & Treatment: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation. Pre-treat with the piperazine derivative (100 µM) for 1 hour.

  • Irradiation: Expose PBMCs to 2 Gy γ -radiation.

  • Stimulation & Arrest: Culture cells in the presence of Phytohemagglutinin (PHA) to stimulate T-cell division. At 46 hours post-IR, add Colcemid (0.1 µg/mL) to arrest cells in metaphase.

  • Harvesting: At 48 hours, subject cells to hypotonic shock (0.075 M KCl) for 20 mins, followed by fixation in Carnoy's solution (3:1 methanol:acetic acid).

  • Slide Preparation & Scoring: Drop fixed cells onto chilled slides, air dry, and stain with 5% Giemsa. Using a microscope (1000x magnification), score exactly 500 metaphase spreads per condition for dicentric chromosomes.

  • Self-Validation Check: The sham-irradiated (0 Gy) control must yield a baseline frequency of <0.001 dicentrics/cell. The IR-only control must align with established dose-response calibration curves (typically ~0.5 dicentrics/cell at 2 Gy)[3].

Protocol 3: In Vivo Mitigation Assessment (H-ARS Murine Model)

Causality: True radiomitigators must be effective when administered after exposure. A 24-hour post-IR administration window is chosen to accurately simulate the logistical delays inherent in mass casualty nuclear incidents[7]. The piperazine moiety in NPSP compounds ensures favorable pharmacokinetics, allowing for systemic distribution without immediate metabolism[6].

Step-by-Step Methodology:

  • Subject Preparation: Utilize 10-12 week-old C57BL/6 mice (equal sex distribution). Acclimate for 7 days prior to the study.

  • Total Body Irradiation (TBI): Place mice in well-ventilated Plexiglas restrainers. Deliver a lethal dose of TBI (e.g., LD90/30​ , approximately 7.5 to 8.5 Gy depending on the irradiator calibration)[6].

  • Post-IR Administration: Exactly 24 hours post-TBI, administer the NPSP derivative (e.g., NPSP512) via subcutaneous (s.c.) injection at a dose of 5 mg/kg[8]. Administer the vehicle alone to the control group.

  • Monitoring: Monitor mice twice daily for 30 days. Record body weight, hydration status, and clinical signs of H-ARS (e.g., petechiae, lethargy). Euthanize animals meeting humane endpoint criteria.

  • Self-Validation Check: The vehicle-treated IR control group must reach ≥80% lethality by day 30. If lethality is significantly lower, the TBI dose was insufficient to model severe ARS, invalidating the mitigation efficacy data[7].

Sources

Method

Application Note: Rational Design and Evaluation of Piperazine-Based Molecules for CNS Receptor Targets

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide Introduction: The Piperazine Pharmacophore in Neuropharmacology The piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Introduction: The Piperazine Pharmacophore in Neuropharmacology

The piperazine scaffold—a saturated six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions—is a cornerstone of modern central nervous system (CNS) drug discovery. The dual-nitrogen architecture enables the ring to adopt both chair and boat conformations, providing the critical conformational flexibility required for optimal molecular fit within the binding pockets of G-protein-coupled receptors (GPCRs)[1].

From a physicochemical standpoint, the two opposing nitrogen atoms offer a large polar surface area and serve as excellent hydrogen bond acceptors and donors. This structural rigidity combined with tunable basicity frequently results in superior water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics[2]. Consequently, piperazine derivatives are heavily utilized in the rational design of antipsychotics, anxiolytics, and neuroprotective agents.

Mechanistic Insights & Structural Tuning

Piperazine derivatives exert their CNS effects primarily by binding to aminergic GPCRs, such as dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) receptors[1]. The basic nitrogen of the piperazine ring acts as a crucial pharmacophoric anchor, forming a conserved salt bridge with an aspartate residue (e.g., Asp3.32) located in the receptor's orthosteric binding site[1].

Long-chain arylpiperazines represent a highly versatile template where specific structural regions can be independently tuned to dictate receptor subtype selectivity[3]:

  • Terminal Aryl Fragment: Strongly influences binding affinity at dopamine D1- and D2-like receptors[3].

  • Alkyl Spacer Length: Variations in the carbon chain length primarily modulate binding affinity and efficacy at the serotonin 5-HT1A receptor[3].

  • Biphenyl-like/Aryl System: The nature of the aryl group linked directly to the piperazine core dictates binding affinity at the 5-HT2A and 5-HT7 receptors[3].

GPCR_Signaling Ligand Piperazine Derivative (e.g., Arylpiperazine) Receptor CNS GPCR Target (e.g., 5-HT2A, D2) Ligand->Receptor Binds & Modulates GProtein G-Protein Complex (Gq / Gi / Go) Receptor->GProtein Conformational Shift Effector Effector Enzymes (PLC / Adenylyl Cyclase) GProtein->Effector Stimulates/Inhibits SecondMsgr Second Messengers (IP3, DAG / cAMP) Effector->SecondMsgr Signal Transduction Response Modulated CNS Activity (Neuroprotection / Antipsychotic) SecondMsgr->Response Cellular Response

Caption: GPCR signaling pathway modulation by piperazine-based CNS ligands.

Quantitative Structure-Activity Relationship (QSAR) Data

To highlight the tunability of the piperazine scaffold, Table 1 summarizes the binding affinities of representative piperazine derivatives. For example, 3-trifluoromethylphenylpiperazine (3-TFMPP) shows broad, multi-target serotonergic activity[4]. In contrast, rationally designed long-chain derivatives (e.g., Compound 8b) achieve high nanomolar affinity specifically for the 5-HT7 receptor, a target implicated in neuroprotection and autism spectrum disorder (ASD)[3].

Table 1: Representative Binding Affinities (Ki, nM) of Piperazine Derivatives at CNS Receptors

Compound5-HT1A5-HT2A5-HT2C5-HT7Reference
3-TFMPP 288 nM269 nM62 nM>1000 nM[4]
Compound 8b >100 nM>100 nMN/A9.38 nM[3]
Compound 11b >100 nM>100 nMN/A79.4 nM[3]

Experimental Protocols: Synthesis and Validation

The successful development of piperazine-based CNS drugs relies on a tightly integrated workflow of chemical synthesis and rigorous in vitro validation.

Workflow Design 1. Rational Design (Pharmacophore Modeling) Synthesis 2. Chemical Synthesis (N-Alkylation / Coupling) Design->Synthesis Assay 3. In Vitro Assays (Radioligand Binding) Synthesis->Assay Optimization 4. Lead Optimization (QSAR & ADME) Assay->Optimization Optimization->Design Iterative Feedback

Caption: Iterative rational design and validation workflow for piperazine therapeutics.

Protocol A: Synthesis of Long-Chain Arylpiperazines via N-Alkylation

Objective: Synthesize target molecules by coupling an arylpiperazine core with an alkyl halide spacer.

  • Preparation: Dissolve 1.0 eq of the appropriate arylpiperazine in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Base & Catalyst Addition: Add 2.5 eq of anhydrous potassium carbonate (K2CO3) and 0.1 eq of potassium iodide (KI).

    • Causality: K2CO3 acts as a mild base to neutralize the HCl byproduct, driving the equilibrium forward without degrading the sensitive piperazine core. KI is added to facilitate the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating nucleophilic substitution.

  • Alkylation: Dropwise add 1.2 eq of the terminal alkyl halide spacer. Reflux the mixture at 80°C for 12-16 hours.

  • Purification: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH, 95:5).

  • Self-Validating System (QC): Analyze the purified fraction using LC-MS and 1H-NMR.

    • Validation Checkpoint: The protocol is self-validating only if HPLC analysis (UV 254 nm) confirms a purity of ≥95%. Impurities below this threshold can act as pan-assay interference compounds (PAINS) in downstream GPCR assays, yielding false-positive binding affinities.

Protocol B: In Vitro Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant (Ki) of the synthesized piperazine derivatives at target CNS receptors (e.g., D2, 5-HT7).

  • Membrane Preparation: Harvest human embryonic kidney (HEK-293) cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the active membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [3H]-raclopride for D2 receptors), and varying concentrations of the test piperazine compound (0.1 nM to 10 µM).

    • Causality: A wide concentration gradient (6-10 points) is essential to capture the full sigmoidal displacement curve, allowing for accurate calculation of the IC50 value.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity.

    • Causality: PEI pre-soaking reduces non-specific binding of the radioligand to the glass fibers by neutralizing the negative charge of the filter, dramatically improving the signal-to-noise ratio.

  • Self-Validating System (Data Integrity): Each plate must include a non-specific binding (NSB) control well containing 10 µM of a known competitive antagonist (e.g., haloperidol for D2).

    • Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness. The Ki is then derived using the Cheng-Prusoff equation. If the Hill slope of the displacement curve significantly deviates from 1.0, the data is flagged for potential allosteric modulation or assay artifact, triggering a mandatory re-test.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one .

The synthesis of N1-arylpiperazin-2-ones is notoriously prone to regioselectivity issues, lactam ring-opening, and stalled cross-coupling cycles[1]. To achieve high yields, researchers typically employ one of two self-validating pathways: a De Novo Cyclization route or a Transition-Metal-Catalyzed Cross-Coupling route.

Below is the logical workflow of these two primary strategies, followed by targeted troubleshooting FAQs, empirical data, and validated protocols.

SynthesisWorkflow StartA 3,4-Dimethylaniline InterA1 Reductive Amination (N-Boc-2-aminoacetaldehyde) StartA->InterA1 StartB Piperazin-2-one (N4-Boc protected) InterB1 Buchwald-Hartwig Amination (3,4-Dimethylbromobenzene, Pd cat., Xantphos) StartB->InterB1 InterA2 Acylation (Chloroacetyl Chloride) InterA1->InterA2 InterA3 Deprotection & Cyclization (TFA, then Base) InterA2->InterA3 Target 1-(3,4-Dimethyl-phenyl)- piperazin-2-one InterA3->Target InterB2 N4-Boc Deprotection (HCl or TFA) InterB1->InterB2 InterB2->Target

Figure 1: Divergent synthetic pathways for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one construction.

🛠️ Troubleshooting Guide & FAQs

Q1: My yield is stalling at 30-40% during the Buchwald-Hartwig cross-coupling of 4-Boc-piperazin-2-one with 3,4-dimethylbromobenzene. How do I drive this to completion? A1: The bottleneck is likely a combination of base-catalyzed lactam degradation and slow reductive elimination. Strong bases like Sodium tert-butoxide ( NaOtBu ) can attack the lactam carbonyl, leading to ring-opening side reactions.

  • The Fix: Switch to a milder, inorganic base like Cesium Carbonate ( Cs2​CO3​ )[2]. Furthermore, the choice of ligand is critical. Use a bidentate phosphine ligand with a wide bite angle, such as Xantphos [2]. Xantphos forces the palladium intermediate into a geometry that highly accelerates the reductive elimination step, preventing the catalyst from resting in off-target complexes[3].

Q2: In the de novo route, I am seeing significant di-acylation and poor regioselectivity when reacting my intermediate with chloroacetyl chloride. What is going wrong? A2: This is a kinetic vs. thermodynamic control issue. The aliphatic secondary amine in your intermediate is far more nucleophilic than the sterically hindered, electronically deactivated aniline nitrogen. If the aliphatic amine is not protected, chloroacetyl chloride will attack it first.

  • The Fix: You must ensure the aliphatic amine is protected (e.g., as an N-Boc group) before introducing chloroacetyl chloride. Additionally, perform the acylation dropwise at -20°C to 0°C. Lower temperatures kinetically favor mono-acylation at the aniline nitrogen by suppressing the activation energy required for over-reaction.

Q3: During the final cyclization step of the chloroacetamide intermediate (Pathway A), I get a mix of the desired piperazin-2-one and unreacted starting material. How do I force the ring closure? A3: Intramolecular SN​2 cyclizations to form 6-membered rings require the nucleophile (the deprotected aliphatic amine) to be fully free-based. If you used TFA to remove the Boc group, the amine is currently a TFA salt and is non-nucleophilic.

  • The Fix: You must neutralize the salt with a large excess of a non-nucleophilic base (e.g., 3-5 equivalents of K2​CO3​ or DIPEA) in a polar aprotic solvent like Acetonitrile or DMF. Heating to 60–80°C provides the necessary thermal energy to overcome the entropic barrier of the cyclization.

📊 Quantitative Data: Buchwald-Hartwig Optimization

To illustrate the causality of reagent selection in Pathway B, the following table summarizes the optimization landscape for the N-arylation of 4-Boc-piperazin-2-one with 3,4-dimethylbromobenzene.

Catalyst SystemLigandBaseSolvent (Temp)Observed YieldMechanistic Outcome / Failure Mode
Pd(OAc)2​ Xantphos Cs2​CO3​ Dioxane (90°C)88% Optimal. Wide bite angle promotes reductive elimination; mild base preserves lactam[2].
Pd2​(dba)3​ DavePhos NaOtBu Toluene (100°C)42%Poor. Strong base causes partial lactam ring-opening and degradation[3].
Pd(OAc)2​ BINAP K3​PO4​ Toluene (100°C)55%Moderate. Ligand bite angle is insufficient to outcompete β -hydride elimination pathways.
CuI DMEDA K3​PO4​ DMF (110°C)25%Poor. Ullmann-type coupling is generally too sluggish for sterically hindered ortho/meta-substituted aryls.

🧪 Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (Pathway B)

This protocol utilizes optimized conditions to prevent lactam degradation while maximizing coupling efficiency[2][4].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Boc-piperazin-2-one (1.0 equiv, 10 mmol) and 3,4-dimethylbromobenzene (1.2 equiv, 12 mmol).

  • Catalyst & Base Loading: Add Cs2​CO3​ (2.0 equiv, 20 mmol), Pd(OAc)2​ (0.05 equiv, 5 mol%), and Xantphos (0.05 equiv, 5 mol%)[2].

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane (50 mL). Seal the flask with a septum and sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, killing the catalytic cycle.

  • Reaction: Heat the mixture to 90°C in an oil bath for 14 hours under an Argon balloon[2]. Monitor via LC-MS until the 4-Boc-piperazin-2-one is consumed.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (3 × 30 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 4-Boc-1-(3,4-dimethylphenyl)piperazin-2-one.

  • Deprotection: Dissolve the intermediate in DCM (20 mL) and add TFA (10 mL). Stir at room temperature for 2 hours. Concentrate in vacuo, neutralize with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and evaporate to yield the final 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

Protocol B: De Novo Cyclization (Pathway A)

This protocol is ideal if transition-metal catalysis is restricted due to cost or metal-impurity limits in drug development.

  • Reductive Amination: Dissolve 3,4-dimethylaniline (1.0 equiv, 10 mmol) and N-Boc-2-aminoacetaldehyde (1.05 equiv, 10.5 mmol) in anhydrous DCE (40 mL). Add Acetic Acid (1.0 equiv) and stir for 30 mins. Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) portion-wise. Stir for 12 hours at room temperature. Quench with sat. NaHCO3​ , extract with DCM, and concentrate to yield the secondary amine intermediate.

  • Acylation: Dissolve the intermediate in anhydrous DCM (30 mL) and add Triethylamine (2.0 equiv). Cool the flask to -20°C using a dry ice/ethylene glycol bath. Dropwise, add Chloroacetyl Chloride (1.1 equiv) over 20 minutes. Stir for 2 hours, allowing it to slowly warm to 0°C. Quench with water, extract with DCM, and concentrate.

  • Cyclization: Dissolve the crude chloroacetamide in a 1:1 mixture of DCM/TFA (20 mL) to remove the Boc group (stir 2 hours). Evaporate all volatiles thoroughly. Redissolve the resulting TFA salt in anhydrous Acetonitrile (50 mL). Add K2​CO3​ (5.0 equiv) and heat to 70°C for 16 hours.

  • Isolation: Filter off the potassium salts, concentrate the filtrate, and recrystallize from Ethanol/Water to yield pure 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

📚 References

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information (PMC). Available at:[Link]

  • WO2021005034A1 - New heterocyclic compounds. Google Patents. Available at:

Sources

Optimization

Troubleshooting purification of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Welcome to the Technical Support & Troubleshooting Center for heterocyclic purification. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of complex pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for heterocyclic purification. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of complex pharmacophores.

The target molecule, 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (C₁₂H₁₆N₂O, MW: 204.27 g/mol ), presents a unique set of purification challenges[1]. The molecule possesses a highly lipophilic 3,4-dimethylphenyl group attached to a neutral amide nitrogen (N1), juxtaposed with a basic secondary aliphatic amine (N4). This amphiphilic and basic nature leads to severe peak tailing on standard silica gel and unpredictable partitioning during aqueous workups[2].

Below is an in-depth, self-validating guide to overcoming these challenges, designed specifically for drug development professionals.

Part 1: Resolving Chromatographic Peak Tailing

The Problem: When running crude 1-(3,4-Dimethyl-phenyl)-piperazin-2-one through standard normal-phase silica gel, researchers often observe broad, asymmetric peaks or irreversible adsorption.

The Causality: Standard silica gel contains acidic silanol groups (Si-OH). The basic N4 secondary amine of the piperazinone ring acts as a hydrogen-bond acceptor and cation, forming strong, non-covalent interactions with the stationary phase[2]. This continuous adsorption/desorption cycle drags the compound across the column, destroying resolution.

G Silica Acidic Silica Gel (Si-OH Groups) Interaction Strong Adsorption (Peak Tailing) Silica->Interaction Amine Piperazin-2-one (Basic N4 Amine) Amine->Interaction TEA Add 1% TEA to Mobile Phase Interaction->TEA Mitigation Resolution Neutralized Silica (Sharp Elution) TEA->Resolution

Mechanism of peak tailing resolution using triethylamine (TEA) modifier.

Protocol A: TEA-Modified Flash Chromatography

To mitigate this, we employ a competitive binding strategy using a sacrificial base[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your standard eluent (e.g., 5-10% Methanol in Dichloromethane). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Equilibration: Pack the column and flush with at least 3 column volumes (CV) of the TEA-modified mobile phase. Causality: This pre-saturates the acidic silanol sites with TEA, preventing the piperazinone from interacting with the silica backbone.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of modified eluent and load it onto the column.

  • Elution & Concentration: Elute the product. Pool the fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the product 3 times with toluene, followed by high vacuum drying for 12 hours.

Self-Validating Checkpoint: Before running the column, perform a 2D TLC. Spot the crude mixture in the corner of a square TLC plate. Develop in one direction with the unmodified eluent. Dry the plate, rotate it 90 degrees, and develop with the TEA-modified eluent. If the target spot streaks in the first dimension but forms a tight, round circle in the second, your modified system is validated.

Part 2: Exploiting pKa Differentials for Liquid-Liquid Extraction

If your synthesis utilizes 3,4-dimethylaniline as a starting material, separating it from the final piperazinone via chromatography is notoriously difficult due to similar Rf values. However, we can exploit their distinct pKa values.

G Crude Crude Mixture (Product + Aniline) Buffer Buffer to pH 6.0 (Exploit pKa gap) Crude->Buffer OrgPhase Organic Phase (Aniline Impurity) Buffer->OrgPhase Discard AqPhase Aqueous Phase (Protonated Product) Buffer->AqPhase Retain Basify Basify to pH > 10 (Deprotonate N4) AqPhase->Basify Extract Extract with DCM Basify->Extract Pure Purified Product Extract->Pure

Exploiting pKa differentials for selective acid-base extraction.

Protocol B: Precision Acid-Base Extraction

Causality: The primary amine of 3,4-dimethylaniline is weakly basic (pKa ~4.5). The secondary N4 amine of the piperazinone is more basic (pKa ~8.5). By buffering the aqueous phase to exactly pH 6.0, the aniline remains neutral (organic soluble), while the piperazinone is protonated (water soluble).

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Selective Protonation: Wash the organic layer with a 0.5 M phosphate buffer adjusted to pH 6.0. Extract 3 times. Causality: The target product partitions into the aqueous layer as a salt. The unreacted aniline remains in the EtOAc layer.

  • Phase Separation: Discard the EtOAc layer (contains aniline and neutral impurities).

  • Product Recovery: Cool the retained aqueous layer to 0°C. Slowly add 2M NaOH until the pH exceeds 10.0. Causality: This fully deprotonates the N4 amine, rendering the piperazinone lipophilic again.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) containing 10% Isopropanol (IPA). Dry over Na₂SO₄ and concentrate.

Self-Validating Checkpoint: Always measure the pH of the aqueous phase with a calibrated pH meter, not just indicator paper. If the pH drops below 4.0 during step 2, the aniline will protonate and co-extract, invalidating the purification.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes when applying different purification strategies to 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

Purification MethodologyTypical Yield RecoveryPurity AchievedScalabilityKey Limitation / Failure Mode
Standard Silica Gel (No Additive)30 - 40%85 - 90%LowSevere peak tailing; irreversible product loss on column.
Silica Gel + 1% TEA Modifier 80 - 95%> 98%HighRequires high vacuum (12h) to remove residual TEA.
Precision Acid-Base Extraction 70 - 85%90 - 95%Very HighRequires strict pH control; fails if pH < 4.0.
Recrystallization (EtOAc/Hexane)50 - 65%> 99%MediumRequires >90% initial crude purity to induce nucleation.

Part 4: Frequently Asked Questions (FAQs)

Q1: During the final extraction of my aqueous workup, my yield was incredibly low (<30%). Where did my compound go? A: Piperazin-2-ones can exhibit deceptive water solubility even in their neutral, deprotonated state due to the hydrogen-bonding network created by the amide carbonyl and the N4 amine. Troubleshooting: Ensure your aqueous phase is heavily saturated with NaCl (brine) prior to the final extraction. Furthermore, switch your extraction solvent from pure DCM to a mixture of 90% DCM / 10% Isopropanol . The alcohol disrupts the water-product hydrogen bonds, forcing the compound into the organic phase.

Q2: I am seeing a co-eluting impurity with a mass of [M+14] or [M+28] on LC-MS. What is it, and how do I remove it? A: This is a classic over-alkylation byproduct (e.g., methylation or ethylation at the N4 position), which frequently occurs depending on your synthetic route. Because this byproduct lacks the free secondary amine, it cannot hydrogen-bond with silica gel in the same way the desired product does. Troubleshooting: Do not use TEA for this specific separation. Run a standard normal-phase column with a very shallow gradient (e.g., 1% to 5% MeOH in DCM). The over-alkylated byproduct will elute significantly faster than the desired product because it lacks the basic N-H donor.

Q3: Can I use Reverse-Phase (RP) HPLC to purify this compound instead of normal phase? A: Yes, RP-HPLC is highly effective, but you must control the mobile phase pH. If you use standard 0.1% Formic Acid/Acetonitrile, the basic N4 amine will be protonated, causing the compound to elute very early (near the void volume) with poor resolution from polar impurities. Troubleshooting: Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate buffer at pH 9.5) paired with a base-stable C18 column (like Waters XBridge). This keeps the molecule neutral, allowing the 3,4-dimethylphenyl group to interact properly with the C18 stationary phase for optimal resolution.

References

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-Aryl Piperazinone Synthesis

Welcome to the technical support center for the synthesis of N-aryl piperazinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-aryl piperazinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for this critical chemical transformation. The N-aryl piperazinone scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] This resource aims to address common challenges encountered during its synthesis, with a primary focus on the widely utilized Palladium-catalyzed Buchwald-Hartwig amination.[2][3][4][5][6][7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the N-arylation of piperazinones, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig reaction is resulting in a low yield or no formation of the desired N-aryl piperazinone. What are the potential causes and how can I rectify this?

Answer: Low or no product yield is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction environment.[9][10]

Potential Causes & Suggested Solutions:

  • Inactive Catalyst: The palladium catalyst may be oxidized or decomposed, rendering it inactive.

  • Inappropriate Ligand Choice: The phosphine ligand is crucial for the catalytic cycle and its choice is highly dependent on the substrates.[8][13]

    • Solution: For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often more effective.[9][14][15] It is highly recommended to screen a small panel of ligands to identify the optimal one for your specific substrate combination.[10]

  • Suboptimal Base Selection: The strength and solubility of the base are critical for the deprotonation of the piperazinone and the overall catalytic turnover.[11][16]

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used for Buchwald-Hartwig reactions.[9][11] Ensure the base is sufficiently soluble in the chosen solvent. For substrates sensitive to strong bases, milder options like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[9]

  • Unsuitable Solvent: The solvent plays a key role in dissolving reactants and stabilizing catalytic intermediates.

    • Solution: Anhydrous toluene, dioxane, and tetrahydrofuran (THF) are standard solvents for this transformation.[9] It is imperative to use anhydrous solvents, as water can deactivate both the catalyst and the base.[9][10] From a green chemistry perspective, avoiding high-impact solvents like 1,4-dioxane is encouraged where possible.[5][17]

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing significant formation of side products such as bis-arylated piperazinone or dehalogenated aryl starting material. How can I minimize these?

Answer: The formation of side products is a common challenge that can often be addressed by carefully controlling stoichiometry and optimizing reaction conditions.

Potential Causes & Suggested Solutions:

  • Bis-Arylation: This occurs when the product N-aryl piperazinone competes with the starting piperazinone for the aryl halide.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the piperazinone (e.g., 1.1-1.2 equivalents) relative to the aryl halide.

      • Slow Addition: Slowly adding the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, favoring mono-arylation.[9]

  • Dehalogenation of the Aryl Halide: The catalyst can sometimes promote the reduction of the aryl halide instead of the desired C-N bond formation.

    • Solution:

      • Ligand and Catalyst Screening: This side reaction can be catalyst and ligand-dependent. Screening different palladium sources and ligands may identify a system less prone to this pathway.[9]

      • Temperature Optimization: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the productive coupling.[9]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in N-aryl piperazinone synthesis.

TroubleshootingWorkflow Start Low or No Product Yield Check_Inert_Atmosphere Ensure Rigorous Inert Atmosphere Start->Check_Inert_Atmosphere Use_Precatalyst Switch to Air-Stable Precatalyst Check_Inert_Atmosphere->Use_Precatalyst If still low yield Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) Use_Precatalyst->Screen_Ligands If still low yield Screen_Bases Screen Strong, Non-Nucleophilic Bases (e.g., NaOtBu, LiHMDS) Screen_Ligands->Screen_Bases If still low yield Check_Solvent Verify Anhydrous Solvent Screen_Bases->Check_Solvent If still low yield Optimize_Temp Optimize Reaction Temperature Check_Solvent->Optimize_Temp If still low yield Successful_Reaction Proceed to Purification Optimize_Temp->Successful_Reaction Yield Improved Side_Products Significant Side Product Formation Bis_Arylation Bis-Arylation Observed Side_Products->Bis_Arylation Dehalogenation Dehalogenation Observed Side_Products->Dehalogenation Adjust_Stoichiometry Adjust Piperazinone/Aryl Halide Ratio (1.1-1.2 : 1) Bis_Arylation->Adjust_Stoichiometry Screen_Catalyst_System Screen Different Pd/Ligand Combinations Dehalogenation->Screen_Catalyst_System Slow_Addition Slow Addition of Aryl Halide Adjust_Stoichiometry->Slow_Addition Slow_Addition->Successful_Reaction Lower_Temp Lower Reaction Temperature Screen_Catalyst_System->Lower_Temp Lower_Temp->Successful_Reaction

Caption: A troubleshooting decision tree for N-aryl piperazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide (Cl, Br, I) is best for the Buchwald-Hartwig amination of piperazinones?

A1: The reactivity order for oxidative addition to the palladium center is generally I > Br > Cl.[14] While aryl iodides and bromides are often more reactive, modern catalyst systems with specialized ligands have made the coupling of more abundant and cost-effective aryl chlorides highly efficient.[18] If you are working with an aryl chloride, the use of a bulky, electron-rich phosphine ligand is often critical for success.[15]

Q2: Can I run the reaction open to the air?

A2: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation.[14] While some modern, air-stable precatalysts offer more convenience, performing the reaction under an inert atmosphere of nitrogen or argon is standard practice to ensure reproducibility and high yields.[9][12] There are some reports of aerobic conditions, but these often require specific catalyst systems.[6][19]

Q3: My starting materials are complex and have sensitive functional groups. What conditions should I start with?

A3: This is a common challenge in medicinal chemistry. The Buchwald-Hartwig amination is known for its good functional group tolerance.[4] For sensitive substrates, you might consider:

  • Milder Base: Using Cs₂CO₃ or K₃PO₄ instead of alkoxide bases can prevent decomposition of base-sensitive functionalities.[9]

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 80 °C) can improve selectivity, although it may require longer reaction times.[11]

  • Ligand Choice: Ligands like BrettPhos have been shown to offer good tolerance for functional groups like hydroxyls and carboxylic acids when paired with LiHMDS as the base.[14]

Q4: How should I monitor the progress of my reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12] These techniques allow you to track the consumption of starting materials and the formation of the product, helping you determine the optimal reaction time.

Data Presentation: Recommended Reaction Parameters

The following table summarizes typical starting conditions for the Buchwald-Hartwig N-arylation of piperazinones. Optimization for specific substrates is highly recommended.

ParameterRecommendationRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (G3/G4)Precatalysts are often more air-stable and provide more consistent results.[8][9][11]
Ligand XPhos, RuPhos, BrettPhos, BINAP, XantPhosChoice is substrate-dependent. Bulky, electron-rich ligands are good for challenging substrates like aryl chlorides.[8][9][15]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are standard.[9][11] Carbonates or phosphates are milder alternatives for sensitive substrates.[9]
Solvent Toluene, Dioxane, THF (anhydrous)Must be anhydrous to prevent catalyst deactivation.[9] Toluene is a common and effective choice.[9][14]
Temperature 80–110 °CHigher temperatures are often required, especially for less reactive aryl halides.[9][15]
Stoichiometry Piperazinone (1.1-1.2 eq.), Aryl Halide (1.0 eq.)A slight excess of the piperazinone can help drive the reaction to completion and minimize side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the N-arylation of a piperazinone with an aryl halide.

Materials:

  • Piperazinone (1.1 mmol, 1.1 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the piperazinone, aryl halide, palladium precatalyst, and sodium tert-butoxide.

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[15]

  • Add anhydrous toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl piperazinone.[15]

Purification Workflow

PurificationWorkflow Crude_Product Crude Product (Post-Workup) Column_Chromatography Flash Column Chromatography on Silica Gel Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Remove Solvent in vacuo Combine_Fractions->Solvent_Removal Pure_Product Pure N-Aryl Piperazinone Solvent_Removal->Pure_Product

Caption: A standard workflow for the purification of N-aryl piperazinones.

References

  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-Arylpiperazines. BenchChem Technical Support.
  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione. BenchChem Technical Support.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 15).
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (n.d.).
  • Toste, F. D., et al. (n.d.). Optimization of the reaction conditions.
  • Norrby, P.-O., et al. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
  • MDPI. (2021, October 8).
  • Petkovic, M., et al. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Mach, R. H., & Reilly, S. W. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem Technical Support.
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines.
  • Wolfe, J. P., & Wolfe, J. P. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC.
  • Reddit. (2018, September 6).
  • Beilstein Journal of Organic Chemistry. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • ACS Publications. (2006, June 9). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
  • ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Corvino, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • R Discovery. (2004, February 26).
  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Beilstein Journal of Organic Chemistry. (2024, January 4).
  • Google Patents. (n.d.). Method for synthesis of chiral n-arylpiperazines.
  • Google Patents. (n.d.).
  • PubMed. (2006, March 15).
  • MDPI. (2024, August 22). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures.

Sources

Optimization

Common side-products in the synthesis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Welcome to the Technical Support Center for the synthesis of 1-(3,4-Dimethylphenyl)piperazin-2-one (C₁₂H₁₆N₂O, MW: 204.27 g/mol )[1]. This guide is designed for medicinal chemists and process scientists to troubleshoot t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(3,4-Dimethylphenyl)piperazin-2-one (C₁₂H₁₆N₂O, MW: 204.27 g/mol )[1]. This guide is designed for medicinal chemists and process scientists to troubleshoot the two most common industrial pathways for this scaffold:

  • De Novo Cyclization (Route A): Reaction of N-(3,4-dimethylphenyl)ethylenediamine with chloroacetyl chloride[2][3].

  • Buchwald-Hartwig Cross-Coupling (Route B): Pd-catalyzed N-arylation of 4-Boc-piperazin-2-one with 4-bromo-1,2-dimethylbenzene[4].

Part 1: Troubleshooting the De Novo Cyclization Route

FAQ 1: Why am I seeing high levels of dimeric or polymeric side products?

Causality: The formation of the piperazin-2-one ring requires an intramolecular cyclization of the uncyclized intermediate (N-(2-aminoethyl)-2-chloro-N-(3,4-dimethylphenyl)acetamide). If the reaction concentration is too high, the primary amine of one intermediate molecule will attack the alkyl chloride of another molecule, favoring intermolecular alkylation (dimerization) over the desired intramolecular ring closure. Solution: Operate under high-dilution conditions (typically ≤0.1 M) during the cyclization phase. Additionally, ensure the initial addition of chloroacetyl chloride is performed slowly (dropwise over 1–2 hours) at 0 °C to prevent localized concentration spikes of the reactive electrophile.

FAQ 2: What causes the accumulation of the uncyclized intermediate?

Causality: The intramolecular displacement of the primary chloride by the amine is kinetically hindered at room temperature and requires sufficient base to keep the primary amine deprotonated (free base form). If you observe a stalled reaction with an LC-MS peak at m/z 241 [M+H]⁺, your system lacks the thermal energy or basicity required to drive the cyclization. Solution: The reaction must be performed in two distinct thermodynamic stages. Stage 1 (acylation) is fast and exothermic, requiring cooling (0 °C). Stage 2 (cyclization) requires a solvent swap to a polar aprotic solvent (e.g., DMF or ACN), an excess of a mild inorganic base (K₂CO₃), and heating to 80 °C.

Cyclization SM N-(3,4-Dimethylphenyl) ethylenediamine Inter Uncyclized Intermediate (m/z 241) SM->Inter + Reagent (Fast, 0 °C) Reagent Chloroacetyl Chloride Hydro Chloroacetic Acid (Hydrolysis) Reagent->Hydro + H2O (Moisture) Target 1-(3,4-Dimethylphenyl) piperazin-2-one Inter->Target Intramolecular Cyclization (Base, Heat) Dimer Dimeric/Polymeric Side Products (m/z 409) Inter->Dimer Intermolecular Alkylation (High Conc.)

Divergent pathways in the de novo cyclization route highlighting dimer formation.

Part 2: Troubleshooting the Buchwald-Hartwig Route

FAQ 3: Why am I getting N4-arylation instead of N1-arylation?

Causality: In the piperazin-2-one ring, the N4 nitrogen (secondary amine) is sp³ hybridized and significantly more nucleophilic than the N1 nitrogen (amide), which has its lone pair delocalized into the adjacent carbonyl. If you attempt a Buchwald-Hartwig coupling on an unprotected piperazin-2-one, the aryl halide will preferentially couple at the N4 position[4]. If you are using 4-Boc-piperazin-2-one and still see N4-arylation, your Boc group is being cleaved in situ due to trace acid or excessive heating. Solution: Always protect the N4 position (e.g., with a Boc group). Ensure your reagents are strictly anhydrous, as moisture reacting with the Pd catalyst or ligands at high temperatures can generate trace acidic species that prematurely deprotect the Boc group.

FAQ 4: What leads to the formation of dehalogenated starting material (o-xylene)?

Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often from an amine or solvent) or reacts with a proton source (moisture) prior to the reductive elimination step. Solution: Rigorously degas your solvents (sparge with Argon for 30 minutes) and use oven-dried glassware. Utilizing a bidentate ligand with a large bite angle, such as Xantphos, accelerates the reductive elimination step, outcompeting the protodehalogenation pathway.

Buchwald Aryl 4-Bromo-1,2- dimethylbenzene Pd Pd Catalyst / Xantphos Aryl->Pd Oxidative Addition Pip 4-Boc-piperazin-2-one N4Aryl 4-Arylpiperazin-2-one (Regioisomer) Pip->N4Aryl Premature Boc Loss + Aryl Halide TargetBoc 1-Aryl-4-Boc- piperazin-2-one Pd->TargetBoc + Pip / Base Reductive Elimination Dehalo o-Xylene (Protodehalogenation) Pd->Dehalo Moisture / H-donor Target 1-(3,4-Dimethylphenyl) piperazin-2-one TargetBoc->Target Acidic Deprotection

Buchwald-Hartwig catalytic cycle for piperazinone N-arylation and off-target pathways.

Part 3: Quantitative Data & Analytical Benchmarks

Monitor your reaction progression and side-product formation using the following LC-MS (ESI+) benchmarks.

CompoundMolecular FormulaExpected m/z [M+H]⁺RRT (Approx)Primary Cause of Formation
Target Molecule C₁₂H₁₆N₂O205.131.00N/A (Desired Product)
Uncyclized Intermediate C₁₂H₁⇁ClN₂O241.111.15Insufficient base / Low temp
Dimer / Bis-alkylation C₂₄H₃₂N₄O₂409.261.45High reaction concentration
N4-Arylated Isomer C₁₂H₁₆N₂O205.130.95Loss of Boc protection
Chloroacetic Acid C₂H₃ClO₂N/A (UV poor)0.20Hydrolysis of acyl chloride

Part 4: Standard Operating Procedures (SOPs)

Protocol A: De Novo Cyclization (Self-Validating System)

This protocol is designed to force the kinetic differentiation between acylation and cyclization.

  • Acylation Phase: Dissolve N-(3,4-dimethylphenyl)ethylenediamine (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (100 mL, 0.1 M). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Cool the mixture to 0 °C under Argon.

  • Controlled Addition: Dissolve chloroacetyl chloride (1.05 eq) in CH₂Cl₂ (20 mL) and add dropwise via an addition funnel over 1 hour. Self-Validation Check: Monitor by TLC/LC-MS. The starting material should be completely consumed, yielding the intermediate (m/z 241).

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove CH₂Cl₂. Redissolve the crude residue in anhydrous DMF (200 mL, 0.05 M to ensure high dilution).

  • Cyclization Phase: Add anhydrous K₂CO₃ (3.0 eq). Heat the suspension to 80 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% LiCl (aq) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH).

Protocol B: Buchwald-Hartwig Amidation

This protocol utilizes a bidentate ligand to enforce rapid reductive elimination, preventing protodehalogenation.

  • Catalyst Assembly: In an oven-dried Schlenk flask, combine 4-Boc-piperazin-2-one (1.0 eq, 10 mmol), 4-bromo-1,2-dimethylbenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.06 eq), and Cs₂CO₃ (1.5 eq).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x).

  • Reaction: Add anhydrous, rigorously degassed 1,4-dioxane (50 mL). Seal the flask and heat to 100 °C for 16 hours. Self-Validation Check: LC-MS should show the Boc-protected intermediate at m/z 305 [M+H]⁺.

  • Filtration: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate the filtrate.

  • Deprotection: Dissolve the crude intermediate in CH₂Cl₂ (20 mL) and add 4M HCl in Dioxane (10 mL). Stir at room temperature for 2 hours. Concentrate to yield the target compound as an HCl salt.

Part 5: References

  • F. Marini, et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals (Basel), 2023, 16(9), 1279. Available at:[Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and engineering...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and engineering challenges encountered during the scale-up synthesis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one .

This molecule is a highly valued structural motif in the development of CNS therapeutics and kinase inhibitors, sharing synthetic lineage with blockbuster piperazine-derivatives like Cariprazine and Vortioxetine [1]. However, scaling its synthesis from the bench to multi-kilogram pilot plant production introduces significant hurdles regarding regioselectivity, transition-metal contamination, and thermodynamic control.

I. Synthetic Pathways Overview

To establish a baseline for our troubleshooting, we must first define the two primary synthetic trajectories utilized for this scaffold:

  • Route A (Late-Stage N-Arylation): Utilizes a Palladium-catalyzed Buchwald-Hartwig cross-coupling between an N4-protected piperazin-2-one and 4-bromo-1,2-dimethylbenzene.

  • Route B (De Novo Cyclization): Involves the bimolecular condensation and subsequent intramolecular cyclization of 3,4-dimethylaniline with a di-electrophile such as 2-chloro-N-(2-chloroethyl)acetamide.

SynthesisFlow A N4-Boc-piperazin-2-one C Pd2(dba)3 / Xantphos Cs2CO3, Toluene, 100°C A->C B 4-Bromo-1,2-dimethylbenzene B->C D N4-Boc-1-(3,4-dimethylphenyl) piperazin-2-one C->D Buchwald-Hartwig N-Arylation E TFA / DCM (Deprotection) D->E F 1-(3,4-Dimethylphenyl) piperazin-2-one E->F Yield > 85% G 3,4-Dimethylaniline I K2CO3, NaI MeCN, Reflux G->I H 2-Chloro-N-(2-chloroethyl) acetamide H->I I->F Cyclization (Route B)

Synthetic routes to 1-(3,4-Dimethyl-phenyl)-piperazin-2-one via N-arylation and cyclization.

II. Troubleshooting Guides & FAQs

Q1: We are attempting Route A without a Boc-protecting group to save a synthetic step. However, LC-MS indicates we are almost exclusively forming the N4-arylated product rather than the desired N1-arylated product. Why is this happening, and how can we force N1 selectivity?

Causality & Solution: This is a classic chemoselectivity issue driven by the inherent nucleophilicity of the two nitrogen atoms. In an unprotected piperazin-2-one, the N4 nitrogen is a basic secondary aliphatic amine ( pKa​≈9 ), whereas the N1 nitrogen is an amide ( pKa​≈15−16 ). Under standard basic conditions, the N4 nitrogen is far more nucleophilic and will rapidly undergo oxidative addition with the Pd-aryl complex.

To force N1-arylation without a protecting group, you must exploit the bite angle of your phosphine ligand to favor the coupling of the harder, less nucleophilic amide nitrogen [2]. Bidentate ligands with large bite angles, specifically Xantphos ( ≈111∘ ), accelerate the reductive elimination step for amides. However, for scale-up reliability, we strongly mandate the use of N4-Boc-piperazin-2-one . The cost of the protection/deprotection sequence is vastly outweighed by the yield loss and purification nightmare of separating N1/N4 regioisomers at scale.

Q2: Following the Buchwald-Hartwig coupling (Route A), our API intermediate contains >800 ppm of Palladium. Standard aqueous washes are failing. How do we reduce Pd levels to the ICH Q3D pharmaceutical limit (<10 ppm)?

Causality & Solution: Palladium complexes, particularly those bound to bidentate phosphines like Xantphos and the piperazinone nitrogen atoms, are highly lipophilic and partition into the organic phase during workup. Aqueous washes (even with EDTA) fail because the formation constant of the Pd-product complex outcompetes the aqueous chelator.

Intervention Strategy:

  • Chemical Scavengers: Treat the organic phase with a functionalized silica scavenger (e.g., SiliaBond® Thiol or MP-TMT) at 40∘ C for 4 hours. The high affinity of the thiol/trimercaptotriazine groups for Pd will strip the metal from your product.

  • Crystallization: Isolate the N4-Boc intermediate via crystallization from Isopropanol/Heptane (1:4). The lattice energy of the pure product excludes the bulky Pd-ligand complexes, reliably dropping Pd levels from ~800 ppm to <5 ppm.

Q3: We are evaluating the De Novo Cyclization (Route B) to avoid heavy metals entirely. However, upon scaling to a 50 L reactor, the reaction exotherms violently, and we see up to 30% of a dimeric impurity. How do we control this?

Causality & Solution: The reaction between 3,4-dimethylaniline and the di-electrophile involves two steps: an initial intermolecular alkylation followed by an intramolecular cyclization. At high concentrations, the kinetics of a second intermolecular reaction (where a second aniline attacks the intermediate) compete with the desired intramolecular ring closure, leading to dimers. Furthermore, the double alkylation is highly exothermic.

Intervention Strategy: You must artificially simulate high-dilution conditions. Do not mix all reagents upfront. Instead, charge the reactor with the base ( K2​CO3​ ), NaI, and the di-electrophile in a large volume of acetonitrile. Heat to 70∘ C, and add the 3,4-dimethylaniline via a dosing pump over 6–8 hours. This keeps the steady-state concentration of the aniline near zero, allowing the intramolecular cyclization to outpace intermolecular dimerization.

III. Data Presentation: Catalyst & Ligand Screening

To validate the causality discussed in Q1, below is our internal optimization data for the N-arylation of unprotected piperazin-2-one with 4-bromo-1,2-dimethylbenzene.

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Regioselectivity (N1 : N4)
Pd2​(dba)3​ BINAP NaOtBu Toluene100>95%5 : 95
Pd(OAc)2​ RuPhos Cs2​CO3​ Dioxane10088%10 : 90
Pd2​(dba)3​ Xantphos Cs2​CO3​ Toluene10082%85 : 15
CuI N,N'-Dimethylethylenediamine K3​PO4​ DMF11045%60 : 40

IV. Self-Validating Experimental Protocol (Route A)

This protocol is designed as a "self-validating system." It includes mandatory In-Process Controls (IPCs) ensuring that each thermodynamic and kinetic milestone is met before proceeding, preventing catastrophic failures at scale.

Step 1: Buchwald-Hartwig N-Arylation

  • Charge: To a dry, nitrogen-flushed 10 L jacketed reactor, charge N4-Boc-piperazin-2-one (1.0 eq, 500 g), 4-bromo-1,2-dimethylbenzene (1.1 eq, 508 g), Cs2​CO3​ (1.5 eq, 1.22 kg), and anhydrous Toluene (5 L).

  • Degas: Sparge the suspension with subsurface Nitrogen for 30 minutes. (IPC 1: Dissolved oxygen must be <2 ppm to prevent Pd-oxidation).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.02 eq, 45.7 g) and Xantphos (0.04 eq, 57.8 g).

  • Heat: Ramp reactor temperature to 100∘ C. Stir for 12 hours.

  • IPC 2 (Reaction Completion): Sample the mixture, dilute in MeCN, and analyze via HPLC. Validation gate: Proceed only if starting material is <1.0% area.

  • Scavenging: Cool to 40∘ C. Add SiliaBond® Thiol (150 g) and stir for 4 hours. Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts.

  • Concentration & Crystallization: Concentrate the filtrate under vacuum to ~1.5 L. Heat to 70∘ C and slowly add Heptane (4 L). Cool to 5∘ C at a rate of 10∘ C/hour. Filter and dry the solid. (IPC 3: ICP-MS must show Pd < 10 ppm).

Step 2: Boc-Deprotection

  • Charge: Suspend the intermediate from Step 1 in Dichloromethane (3 L) at 10∘ C.

  • Deprotect: Slowly dose Trifluoroacetic acid (TFA, 5.0 eq) over 1 hour to manage the mild exotherm and CO2​ evolution.

  • IPC 4 (Deprotection Check): Analyze via LC-MS. Validation gate: Target mass [M+H]+=205.1 must be the sole peak.

  • Workup: Concentrate the mixture to remove excess TFA. Neutralize with 2M NaOH until pH > 10. Extract with Ethyl Acetate (3 x 2 L), dry over Na2​SO4​ , and concentrate to yield 1-(3,4-Dimethyl-phenyl)-piperazin-2-one as a crystalline solid.

V. References

  • Bugaenko, D. I., Yurovskaya, M. A., & Karchava, A. V. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at:[Link]

  • Vaquero, J. J., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available at:[Link]

Optimization

Advanced Technical Support Center: Isolation and Purification of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Welcome to the Technical Support Center for N-aryl piperazinone derivatives. 1-(3,4-Dimethyl-phenyl)-piperazin-2-one is a highly valuable scaffold in pharmaceutical drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-aryl piperazinone derivatives. 1-(3,4-Dimethyl-phenyl)-piperazin-2-one is a highly valuable scaffold in pharmaceutical drug discovery. However, purifying the crude reaction mixture presents unique challenges due to the presence of unreacted 3,4-dimethylaniline, over-alkylated byproducts, and uncyclized intermediates.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Here, we explore the causality behind impurity formation and provide self-validating protocols to ensure you isolate your target compound with >98% purity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I seeing a persistent impurity with a similar Rf​ value to my product on TLC? A1: This is typically an uncyclized intermediate (e.g., an N-alkylated aminoacetamide) or a di-substituted piperazine byproduct [[1]](). Because the polarity of the secondary amine in the open-chain intermediate closely mimics the target piperazinone, standard silica gel chromatography struggles to resolve them. Self-Validating Solution: Use FT-IR to verify the impurity. An open-chain amide will show a distinctly shifted C=O stretch compared to the constrained lactam ring of the piperazin-2-one [[1]](). To remove it, do not rely on chromatography; instead, drive the cyclization to completion using mild heating with a catalytic base (e.g., K2​CO3​ ) before beginning your purification workup 2.

Q2: What is the most reliable method for removing unreacted 3,4-dimethylaniline? A2: Because both the starting aniline and the N4-amine of the piperazinone are basic, simple acid-base liquid extraction often leads to severe product loss. The optimal strategy relies on differential solubility. Self-Validating Solution: Recrystallization from an acetone-water mixture leverages the temperature-dependent solubility of the piperazinone lactam motif [[3]](). The unreacted aniline remains highly soluble in the aqueous-organic mother liquor, while the target compound crystallizes upon slow cooling.

Q3: How can I remove residual phosphine oxides if I synthesized the piperazinone via a Mitsunobu cyclization route? A3: Triphenylphosphine oxide (TPPO) is a notoriously difficult impurity that co-elutes with polar lactams. While column chromatography is traditionally used to separate the reaction product from phosphine oxide by-products 4, a more efficient approach is solvent-mediated precipitation. Self-Validating Solution: Resuspend the crude mixture in cold diethyl ether or MTBE; TPPO will crash out as a dense white solid. Filter this solid before loading the concentrated filtrate onto your silica column.

Part 2: Visual Workflow of the Purification Cascade

Understanding the logical progression of purification is critical to preventing yield loss. The following diagram maps the sequential removal of specific impurity classes.

PiperazinonePurification Step1 Crude Reaction Mixture 1-(3,4-Dimethyl-phenyl)-piperazin-2-one Step2 Liquid-Liquid Extraction (DCM / H2O) Step1->Step2 Quench & Partition OrgPhase Organic Phase (Product + Organics) Step2->OrgPhase Retain AqPhase Aqueous Phase (Salts/Catalysts) Step2->AqPhase Discard Step3 Silica Gel Chromatography (EtOAc / MeOH Gradient) OrgPhase->Step3 Dry Load on Silica Step4 Acetone-Water Recrystallization (Thermal Gradient) Step3->Step4 Pool Pure Fractions Final Pure Target Compound (>98% HPLC Purity) Step4->Final Filter & Vacuum Dry

Fig 1. Sequential purification workflow for crude 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

Part 3: Validated Experimental Protocols

Protocol A: Silica Gel Flash Chromatography (Primary Purification)

Mechanistic Goal: Removal of gross impurities, non-polar starting materials, and polymeric byproducts.

  • Sample Loading: Dissolve the crude 1-(3,4-dimethyl-phenyl)-piperazin-2-one in a minimal volume of dichloromethane (DCM). Adsorb the mixture onto a small amount of silica gel, evaporate to a dry powder under reduced pressure, and load it onto the top of a pre-packed silica column 1.

  • Elution Gradient: Begin elution with 100% Ethyl Acetate to flush out non-polar impurities. Gradually introduce Methanol (up to a 9:1 EtOAc/MeOH ratio) to elute the target piperazinone 5. The polar lactam and secondary amine require the protic modifier to break hydrogen bonding with the silica stationary phase.

  • Self-Validation Check: Spot the collected fractions on a TLC plate alongside a crude reference. The target compound will appear as a distinct UV-active spot (254 nm). Stain with ninhydrin; the secondary amine of the piperazinone will yield a characteristic color change, confirming its identity before pooling.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield a semi-pure solid 5.

Protocol B: Acetone-Water Recrystallization (Final Polishing)

Mechanistic Goal: Achieving >98% HPLC purity by stripping away trace isomers, unreacted anilines, and trapped solvent residues.

  • Dissolution: Suspend the semi-pure solid in a minimal amount of hot acetone (approx. 50°C) until fully dissolved.

  • Anti-Solvent Addition: Dropwise, add warm deionized water until the solution becomes faintly cloudy (the cloud point). Immediately add just enough hot acetone (1-2 drops) to clarify the solution 3.

  • Self-Validation Check: The formation of the cloud point confirms the solvent system is at the exact saturation threshold. The appearance of white, needle-like crystals upon slow cooling visually validates the exclusion of the highly soluble aniline impurities.

  • Crystallization & Isolation: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0–4°C) for 2 hours. Filter the crystals through a Buchner funnel and wash the filter cake with ice-cold water.

  • Drying: Dry the purified product under high vacuum for 12–24 hours to remove all residual solvents 1.

Part 4: Quantitative Data & Diagnostic Matrices

Table 1: Diagnostic Matrix for Piperazinone Impurities

Impurity TypeStructural OriginDiagnostic Analytical MarkerTargeted Removal Strategy
Unreacted 3,4-Dimethylaniline Starting Material 1H NMR: Primary amine NH2​ broad singletAcetone/Water Recrystallization
Open-chain Amide Incomplete CyclizationIR: Shifted C=O stretch vs. lactamBase-catalyzed thermal cyclization
Di-substituted Piperazine Over-alkylationLC-MS: [M+H]+ corresponding to dimerSilica Chromatography (EtOAc/MeOH)
Residual Solvents Process SolventsGC-MS / 1H NMR sharp singletsHigh vacuum drying / Lyophilization

Table 2: Chromatographic Elution Profile (Silica Gel)

Solvent SystemRatio (v/v)Eluted ComponentMechanistic Rationale
Hexane / EtOAc 1:1Non-polar organicsFlushes out residual aniline and non-polar byproducts.
100% EtOAc 1:0Di-substituted byproductsElutes over-alkylated, less polar piperazine derivatives.
EtOAc / MeOH 9:11-(3,4-Dimethyl-phenyl)-piperazin-2-one The polar lactam and secondary amine require methanol to break silica interactions.

References

  • BenchChem. "Technical Support Center: Purification of Piperazine-2-Thione Derivatives". 1

  • BenchChem. "An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6". 6

  • Google Patents. "CN108129404B - Synthesis method of chiral piperazinone derivative". 5

  • Google Patents. "CN106117153A - The preparation method of 2 piperazinones". 3

  • Google Patents. "WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction". 4

  • PMC / NIH. "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents". 2

Sources

Troubleshooting

Technical Support Center: Stability Assessment of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Welcome to the Technical Support Center for the stability assessment and handling of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Molecular Formula: C12H16N2O). Designed for researchers, analytical scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stability assessment and handling of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Molecular Formula: C12H16N2O). Designed for researchers, analytical scientists, and drug development professionals, this resource synthesizes regulatory frameworks with the specific physicochemical vulnerabilities of the piperazin-2-one scaffold to provide actionable, field-proven troubleshooting guidance.

Part 1: Core Stability Workflows & Methodologies

Protocol: Self-Validating Forced Degradation Study

To accurately map the degradation profile of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, a forced degradation study must be executed as a self-validating system . This ensures that any observed degradation is an authentic chemical transformation rather than an analytical artifact or post-extraction degradation.

Step 1: Baseline Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of the API in an inert, LC-MS grade solvent (e.g., Acetonitrile/Water 50:50).

  • Self-Validation Check: Run a blank injection and a baseline stock injection. Verify that peak tailing is <1.5 and theoretical plates are >2000 to ensure column integrity before stress testing.

Step 2: Application of Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Self-Validation Check (Parallel Control): Mix 1 mL of stock with 1 mL of HPLC water. Incubate alongside stressed samples to rule out temperature-only or solvent-induced degradation.

Step 3: Quenching & Neutralization

  • Causality: Failing to immediately arrest the degradation reaction leads to continuous degradation in the autosampler, skewing kinetic data.

  • Neutralize the acid sample with 1 mL of 0.1 M NaOH. Neutralize the base sample with 1 mL of 0.1 M HCl. Quench the oxidative sample with sodium bisulfite.

  • Self-Validation Check: Spot-check the final pH of all quenched aliquots using pH paper to confirm they are between pH 6.0–7.5 prior to LC-MS/MS injection.

Step 4: Chromatographic Analysis & Mass Balance

  • Analyze using a stability-indicating LC-MS/MS method.

  • Self-Validation Check (Mass Balance): Calculate the molar sum of the remaining parent compound and all identified degradant peaks. The total must equal 95–105% of the initial control concentration. A lower mass balance indicates volatile degradants, secondary degradation, or irreversible column binding.

Workflow Step1 1. Baseline Preparation Val1 Validation: System Suitability Step1->Val1 Step2 2. Apply Stress Conditions Step1->Step2 Val2 Validation: Parallel Control Step2->Val2 Step3 3. Quench & Neutralize Step2->Step3 Val3 Validation: pH Spot-Check Step3->Val3 Step4 4. LC-MS/MS Analysis Step3->Step4 Val4 Validation: Mass Balance Step4->Val4

Self-validating workflow for forced degradation studies of piperazin-2-one APIs.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 1-(3,4-Dimethyl-phenyl)-piperazin-2-one show rapid degradation in basic solutions but relative stability in mildly acidic conditions? A1: Expertise & Causality: The core vulnerability of this molecule lies in its piperazin-2-one ring, which is a cyclic amide (lactam). In basic conditions (e.g., pH > 9), hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the lactam. This leads to rapid ring-opening hydrolysis. Conversely, in mildly acidic conditions, the secondary amine in the piperazine ring protonates first, creating electrostatic repulsion that partially shields the adjacent lactam carbonyl from hydronium ion attack. Actionable Advice: When formulating this API, maintain a buffered pH of 4.0–6.0 to maximize shelf life in aqueous solutions.

Q2: During LC-MS/MS analysis of stability samples, I observe high variability and poor recovery. How can I optimize the extraction? A2: Expertise & Causality: High variability often stems from inconsistent sample handling and matrix effects during ionization[1]. Because 1-(3,4-Dimethyl-phenyl)-piperazin-2-one contains a basic nitrogen atom, its ionization state is highly pH-dependent. If your Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) buffer is too acidic, the compound remains protonated (ionized) and will not partition efficiently into the organic phase, leading to low recovery. Actionable Advice: Adjust your extraction buffer to at least 2 pH units above the pKa of the piperazine nitrogen (typically adjusting to pH 9-10) to ensure the molecule is in its neutral, lipophilic state before organic extraction. Always use a stable isotope-labeled internal standard (e.g., a deuterated analog) to correct for matrix suppression[1].

Q3: What are the standard ICH Q1A(R2) conditions for assessing the long-term and accelerated stability of this API? A3: Expertise & Causality: To accurately predict shelf-life and identify degradation pathways, regulatory guidelines mandate specific environmental stress tests[2]. The ICH Q1A(R2) guideline stipulates that accelerated stability studies should be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[3]. For long-term studies, the standard condition is 25°C ± 2°C / 60% RH ± 5% RH (or 30°C / 65% RH depending on the climatic zone) for a minimum of 12 months[3]. If "significant change" (e.g., >5% potency loss) occurs during the accelerated study, intermediate testing at 30°C / 65% RH is triggered[3].

Q4: How do I prevent oxidative degradation of the piperazine nitrogen during long-term storage? A4: Expertise & Causality: Piperazine derivatives are notoriously susceptible to oxidation[4]. The electron-rich nitrogen atoms in the heterocyclic ring can be easily oxidized by atmospheric oxygen or trace peroxides in solvents, forming N-oxides. Actionable Advice: Store the solid API in an inert atmosphere (e.g., backfilled with high-purity nitrogen or argon gas)[4]. For liquid formulations, avoid using excipients or solvents prone to peroxide formation (like PEGs or ethers) unless they are freshly unsealed or treated with antioxidants.

Degradation API 1-(3,4-Dimethyl-phenyl) -piperazin-2-one Hydrolysis Ring-Opening Hydrolysis (Lactam Cleavage) API->Hydrolysis H2O / OH- / H+ Elevated Temp Oxidation N-Oxidation (Piperazine Nitrogen) API->Oxidation O2 / H2O2 / ROS Photolysis Photolytic Cleavage (UV/Vis Exposure) API->Photolysis ICH Q1B Light Source

Degradation pathways of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one under ICH stress conditions.

Part 3: Quantitative Data & Stability Profiles

To facilitate rapid experimental design, the following tables summarize the expected stability profile and regulatory testing parameters for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

Table 1: Forced Degradation Conditions and Expected Pathways

Stress TypeReagent / ConditionIncubationPrimary Degradation MechanismExpected Mass Balance Impact
Base Hydrolysis 0.1 M NaOH60°C, 24hLactam ring-opening (Amide hydrolysis)High (Degradants easily ionized)
Acid Hydrolysis 0.1 M HCl60°C, 24hLactam ring-opening (Slower than base)High
Oxidation 3% - 30% H₂O₂Ambient, 24hN-oxidation of piperazine nitrogenMedium (N-oxides may show poor MS response)
Thermal (Solid) 80°C Oven7 - 14 daysMinimal (Compound is thermally stable)High
Photolysis 1.2M lux-hr (ICH Q1B)AmbientPhotolytic cleavage / radical formationLow (Volatile degradants possible)

Table 2: ICH Q1A(R2) Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Refrigerated (Alternative) 5°C ± 3°C12 months

References

  • Source: benchchem.
  • Title: What are the stability conditions of piperazine?
  • Title: Q1A(R2)
  • Source: thefdagroup.

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Piperazinones

Welcome to the Advanced Applications Support Center. Piperazinones are privileged scaffolds in drug discovery, but their integration via Buchwald-Hartwig amination presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Piperazinones are privileged scaffolds in drug discovery, but their integration via Buchwald-Hartwig amination presents unique chemoselectivity challenges. Unlike simple piperazines, piperazinones contain both a basic secondary amine (N4) and a less nucleophilic amide nitrogen (N1).

The primary failure modes in these couplings—competitive N1-arylation, hydrodehalogenation, and homocoupling—stem from kinetic mismatches in the catalytic cycle. This guide provides field-proven, self-validating protocols to establish absolute regiocontrol and eliminate byproduct formation.

Quantitative Literature Baselines for Piperazinone/Piperazine Couplings

Before troubleshooting, it is critical to benchmark your expected yields against established literature. The table below summarizes quantitative data from successful palladium-catalyzed C–N cross-couplings involving piperazinone and piperazine derivatives.

Substrate TypeCoupling PartnerCatalyst/Ligand SystemReported YieldReference Source
Piperazinone Protected IndoleL3a-based Pd Catalyst74%1 [1]
1,4-Dibenzodiazepane Aryl HalidePd Catalyst90%1 [1]
2-Alkynyl Piperazine Aryl HalideRuPhos Pd G1>99% (Quant.)2[2]
Piperazine Derivatives Isobenzofuran-1(3H)-onePd(dppf)Cl₂ / RuPhos40–96%3 [3]

Mechanistic Troubleshooting Workflow

Use the following decision tree to diagnose the root cause of byproduct formation based on your crude LCMS/NMR data.

Troubleshooting Start Analyze Crude Reaction (LCMS / NMR) Q1 Is Hydrodehalogenation (Ar-H) > 5%? Start->Q1 A1 Accelerate Transmetalation: Switch to RuPhos Pd G3/G4 Ensure Anhydrous Solvent Q1->A1 Yes Q2 Is N1-Amide Arylation Present? Q1->Q2 No A2 Reduce Base Strength: NaOtBu -> Cs2CO3 Lower Temp to 80°C Q2->A2 Yes Q3 Is Ar-Ar Homocoupling Observed? Q2->Q3 No A3 Eliminate Oxygen: Perform 3x Freeze-Pump-Thaw Check Schlenk Line Q3->A3 Yes Success Optimal N4-Arylation Achieved Q3->Success No

Fig 1: Decision tree for diagnosing and resolving Buchwald-Hartwig byproduct formation. (Max Width: 760px)

Frequently Asked Questions (FAQs)

Q: Why is my piperazinone undergoing competitive N1-arylation instead of the desired N4-arylation? A: Piperazinones possess two distinct nitrogen centers. Under standard conditions, Palladium preferentially coordinates to the more nucleophilic N4 secondary amine. However, if you use a strong base like sodium tert-butoxide (NaOtBu, pKa ~17), it will deprotonate the amide N1 (pKa ~15-16). Once deprotonated, the N1-anion becomes a highly competitive nucleophile, leading to a mixture of regioisomers or bis-arylation. Causality & Solution: Switch to a weaker, insoluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases operate via an interfacial deprotonation mechanism; they are not strong enough to deprotonate the amide but will efficiently neutralize the HX acid generated during the N4-arylation catalytic cycle, as detailed in1 [1].

Q: I am observing significant hydrodehalogenation (Ar-H) of my aryl chloride. How can I suppress this? A: Hydrodehalogenation occurs when the oxidative addition complex, Pd(II)(Ar)(X), undergoes competitive reduction rather than transmetalation with the amine. This is often caused by a slow amine coordination step, allowing the Pd center to abstract a hydride from the solvent, alkoxide bases, or trace moisture. Causality & Solution: To outcompete the reduction pathway, you must accelerate the transmetalation and reductive elimination steps. Utilizing a bulky, electron-rich dialkylbiarylphosphine ligand like RuPhos forces the Pd center into a highly reactive, monoligated state (L₁Pd). Pairing RuPhos with a Generation 3 or 4 (G3/G4) precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature, minimizing the lifespan of vulnerable Pd(II) intermediates [2].

Q: What causes the formation of aryl homocoupling (Ar-Ar) byproducts? A: Homocoupling is almost exclusively a symptom of oxygen ingress. O₂ oxidizes the active Pd(0) species to a Pd(II) peroxo complex, which then reacts with two equivalents of the aryl halide transmetalation intermediate to form Ar-Ar bonds and inactive Pd black [4]. Causality & Solution: The protocol must be strictly anaerobic. Standard nitrogen balloons are often insufficient for sensitive aryl chlorides. Implement a rigorous freeze-pump-thaw degassing cycle (minimum 3 cycles) for all solvents.

Self-Validating Experimental Protocol: Regioselective N4-Arylation

This protocol is designed as a self-validating system. By observing specific checkpoints, you can confirm the mechanistic integrity of the reaction in real-time.

Materials Required:

  • Piperazinone derivative (1.0 equiv)

  • Aryl Chloride (1.05 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • RuPhos Ligand (2 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled, strictly anhydrous)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Anaerobic Preparation (Preventing Homocoupling): Transfer 1,4-Dioxane to a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen. Backfill with ultra-high purity Argon.

  • Reagent Assembly: In an oven-dried reaction vial equipped with a stir bar, add the piperazinone, aryl chloride, RuPhos Pd G3, RuPhos, and Cs₂CO₃. Seal the vial with a PTFE-lined septum cap and purge with Argon for 5 minutes.

  • Solvent Addition & Catalyst Activation (Validation Checkpoint 1): Add the degassed 1,4-Dioxane via syringe (to achieve ~0.2 M concentration). Self-Validation: Stir at room temperature for 5 minutes. The suspension should transition from pale yellow to a deep, homogeneous red/burgundy. This color change confirms the successful cleavage of the G3 mesylate and the generation of the active L₁Pd(0) species. A rapid shift to black indicates oxygen ingress and premature catalyst death.

  • Kinetic Heating: Transfer the vial to a pre-heated block at 80 °C. Causality note: 80 °C provides sufficient thermal energy for the difficult oxidative addition of the aryl chloride without triggering the thermal degradation of the piperazinone ring.

  • Reaction Monitoring (Validation Checkpoint 2): After 1 hour, withdraw a 10 µL aliquot via syringe, dilute in MeCN, and analyze via LCMS. Self-Validation: The ratio of Ar-Cl starting material to Ar-H (hydrodehalogenation byproduct) is locked in during the initial turnovers. If Ar-H exceeds 5% at the 1-hour mark, abort the reaction—your base or solvent is wet. If clean conversion is observed, continue heating until starting material is consumed (typically 2-4 hours).

  • Orthogonal Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble Cs₂CO₃ and Pd salts. Concentrate the filtrate and purify via standard silica gel chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, 2016. URL:[Link]

  • Nonracemic Synthesis of GK–GKRP Disruptor AMG-3969 Organic Process Research & Development, 2014. URL:[Link]

  • Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Advances, 2023. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst and Ligand Systems for Arylpiperazinone Synthesis

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for arylpiperazinone synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for arylpiperazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination, to construct the arylpiperazinone scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of arylpiperazinones is a cornerstone in medicinal chemistry, with this moiety present in numerous pharmaceuticals.[1] The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad functional group tolerance and high efficiency, largely supplanting harsher traditional methods.[2][3] However, success is critically dependent on the judicious selection of the catalyst and ligand. This guide will walk you through common challenges and key decision points in developing a robust synthetic protocol.

Part 1: Frequently Asked Questions - Catalyst and Ligand Selection

This section addresses the most common questions encountered when setting up an arylpiperazinone synthesis. The answers are framed to explain the causality behind each recommendation.

Q1: What is the fundamental role of the ligand in the synthesis of arylpiperazinones?

A: The ligand is arguably the most critical component for a successful reaction. It is not merely a spectator but an active participant that modulates the properties of the palladium catalyst.[4] Its primary roles are:

  • Stabilization: It prevents the palladium center from aggregating into inactive palladium black.

  • Solubilization: It keeps the catalyst in the solution phase where the reaction occurs.

  • Electronic Tuning: Electron-rich ligands increase the electron density on the palladium atom. This facilitates the crucial oxidative addition step, where the catalyst activates the aryl halide, and promotes the final reductive elimination step that forms the desired C-N bond.[5]

  • Steric Influence: Bulky (sterically demanding) ligands accelerate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. This bulkiness helps to "push" the product off the metal center and regenerate the active catalyst.[6]

For arylpiperazinone synthesis, which involves a relatively bulky secondary amine, ligands with significant steric bulk are often required to achieve high yields.[7]

Q2: Which palladium precursor should I start with? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

A: Your choice of palladium precursor influences the ease of catalyst activation and overall reaction reproducibility.

Palladium SourceAdvantagesDisadvantagesBest For...
Pd(OAc)₂ (Palladium(II) Acetate)Inexpensive, air-stable, and widely available.[8]Requires in situ reduction from Pd(II) to the active Pd(0) state. This can be inconsistent.Initial screening and cost-sensitive, large-scale synthesis where optimization is complete.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Already in the Pd(0) oxidation state, so no reduction step is needed.[8]Can be air-sensitive, requiring more careful handling.Reactions where in situ reduction of Pd(II) is problematic or slow.
Palladium Pre-catalysts (e.g., G3/G4 Palladacycles)Air-stable Pd(II) complexes that rapidly and cleanly form the active LPd(0) species upon exposure to a base.[8] Offer superior reproducibility and often higher activity.More expensive than basic palladium salts.High-stakes synthesis, complex substrates, and when reproducibility is paramount.

Recommendation: For initial optimization, Pd₂(dba)₃ is a reliable choice. For process development and scale-up, investing in a modern palladium pre-catalyst is highly recommended as it bypasses the often-unpredictable in situ catalyst formation step.[8]

Q3: What are the main classes of phosphine ligands for this reaction, and how do I choose?

A: Phosphine ligands are the most successful class for arylpiperazinone synthesis.[9] The choice is dictated by the reactivity of your aryl halide and the steric hindrance of your piperazinone.

  • Bulky, Electron-Rich Monodentate Ligands (Buchwald-Type): This is the most important and widely used class.[5] Ligands like SPhos, XPhos, and tBuBrettPhos are designed with a biaryl backbone that provides significant steric bulk.[6][9] They are exceptionally effective for coupling challenging substrates, including less reactive aryl chlorides.

  • Bidentate Ligands (e.g., BINAP, DPPF): These ligands chelate to the palladium center.[2] Historically important, they are effective for aryl iodides and bromides but can be less general than modern monodentate ligands, especially for aryl chlorides.[10] They are known to prevent palladium dimer formation, which can speed up some reactions.[2]

Recommendation: Start your screening with a well-established bulky monodentate ligand like SPhos or XPhos . These ligands have demonstrated broad utility and are commercially available in pre-catalyst form.

Part 2: Troubleshooting Guide

Even with a good starting point, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) species is not forming or is decomposing. 2. Poor Ligand Choice: The ligand is not electron-rich or bulky enough for the substrate. 3. Incorrect Base: The base may be too weak to deprotonate the piperazinone-palladium complex or may be sterically hindered.[11] 4. Poor Reagent Quality: Degradation of the amine, aryl halide, or solvent (especially with peroxide contamination in ethers like dioxane).1. Switch to a palladium pre-catalyst to ensure reliable generation of the active species. 2. Screen a panel of bulky monodentate ligands (e.g., SPhos, XPhos, RuPhos). 3. Switch to a stronger, non-nucleophilic base like NaOt-Bu or LHMDS. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but may require higher temperatures.[11] 4. Use freshly distilled/anhydrous solvents and verify the purity of your starting materials.
Side Product Formation (e.g., Hydrodehalogenation, Aryl Dimerization) 1. Catalyst Decomposition: Leads to side reactions. 2. Slow Reductive Elimination: The intermediate palladium complex has time to undergo other reaction pathways. 3. Base-Induced Side Reactions: Strong bases can cause elimination or other unwanted reactions on sensitive substrates.[11][12]1. Increase the ligand-to-palladium ratio (from 1:1 to 2:1) to better stabilize the catalyst. 2. Use a bulkier ligand to accelerate the reductive elimination step. 3. Consider a milder base (e.g., K₂CO₃, Cs₂CO₃) and a more polar solvent (e.g., NMP), though this may require higher temperatures.[10]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The active catalyst is consumed over the course of the reaction. 2. Product Inhibition: The arylpiperazinone product may coordinate to the palladium center, inhibiting turnover. 3. Inhibitory Effects of Halide Ions: Iodide, in particular, can have an inhibitory effect on the catalyst.[8]1. Use a more robust pre-catalyst system designed for high turnover numbers. 2. In some cases, a second charge of catalyst/ligand can restart the reaction. 3. For aryl iodides, ensure the ligand is sufficiently bulky to overcome this inhibition. Paradoxically, aryl bromides or chlorides are sometimes better substrates than iodides in this reaction.[8]

Part 3: Experimental Protocols & Visualizations

General Protocol for Arylpiperazinone Synthesis

This protocol provides a starting point for the palladium-catalyzed coupling of an aryl bromide with a piperazinone.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Piperazinone (1.2 mmol, 1.2 equiv)

  • SPhos Pre-catalyst (e.g., SPhos-Pd-G3) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide, piperazinone, SPhos pre-catalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Experimental Workflow Diagram

G General Experimental Workflow A Reagent Preparation (Weighing solids, inert atmosphere) B Reaction Setup (Combine reagents in vial) A->B C Solvent Addition & Heating (Degassed solvent, 100 °C) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Workup (Quench, extract, wash) D->E F Purification & Analysis (Column chromatography, NMR) E->F

Caption: A typical workflow for arylpiperazinone synthesis.

Part 4: Mechanistic Insights

Understanding the catalytic cycle is essential for rational troubleshooting. The Buchwald-Hartwig amination proceeds through a series of well-defined steps.[8]

The Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineComplex [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineComplex Ligand Exchange AmidoComplex L-Pd(II)(Ar)(Amide) AmineComplex->AmidoComplex Deprotonation (+ Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-Amine (Product) AmidoComplex->Product Start Ar-X + Amine Start->OxAdd

Caption: The key steps of the palladium-catalyzed C-N coupling.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This step is favored by electron-rich ligands.

  • Ligand Exchange & Deprotonation: The amine (piperazinone) displaces the halide on the palladium center. A base then removes a proton from the coordinated nitrogen to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are coupled, forming the C-N bond and regenerating the L-Pd(0) catalyst. This step is accelerated by sterically bulky ligands.[8]

By understanding which ligand properties influence each step, you can make more informed decisions to overcome specific hurdles in your synthesis.

References

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19065.
  • Wikipedia. (n.d.).
  • Fluorochem. (n.d.). Phosphine Ligands.
  • Brambilla, C., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Shekhar, S., et al. (2026). Synthesis of 4‐(4′‐Arylpiperazinyl)
  • Manabe, K., et al. (2002). Progress in Arylpiperazine Synthesis by the Catalytic Amination Reaction. Journal of the American Chemical Society, 124(50), 14971-14978.
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Kwong, F. Y., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • MDPI. (2025, October 15).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Elucidation of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern chemistry. The piperazine ring, a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern chemistry. The piperazine ring, a privileged scaffold in medicinal chemistry, is a core component in numerous blockbuster drugs.[1][2] Its derivatives, such as 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, are of significant interest for developing new therapeutic agents.[3][4] However, the biological activity of these molecules is intrinsically linked to their precise spatial arrangement. Therefore, rigorous structural validation is not merely a formality but a critical step in the research and development pipeline.

This guide provides an in-depth comparison of analytical techniques for confirming the structure of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, with a primary focus on the gold-standard method: Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices, present detailed protocols, and contrast the definitive data from crystallography with the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

While several techniques can suggest a molecular structure, only X-ray crystallography provides a direct, high-resolution three-dimensional map of atoms in space.[5][6] It is a non-destructive analytical technique that yields precise, unequivocal information on bond lengths, bond angles, and stereochemistry, which is essential for understanding molecular interactions and for patent submissions.[7][8]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision at every stage. The quality of the final data is directly dependent on the quality of the initial crystal.[9]

Experimental Protocol: X-ray Crystallographic Analysis

1. Crystal Growth (The Art of Patience): The foundational and often most challenging step is growing a high-quality single crystal. The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to organize into a well-ordered lattice. Poor crystals lead to poor, often unpublishable, results.[9]

  • Objective: To obtain a single, transparent crystal with no visible flaws, ideally between 0.1 and 0.25 mm in its largest dimension.[6][9]

  • Common Method: Slow Evaporation:

    • Dissolve the purified 1-(3,4-Dimethyl-phenyl)-piperazin-2-one powder in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).

    • Gently warm the solution to ensure complete dissolution.

    • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

    • Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of evaporation, which is critical for growing large, well-ordered crystals.[9]

    • Store the vial in a vibration-free location at a constant temperature for several days to weeks.

2. Data Collection (The Measurement): Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays to generate a diffraction pattern.

  • Instrumentation: A single-crystal X-ray diffractometer, typically equipped with a molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) X-ray source.[7][10]

  • Procedure:

    • A selected crystal is mounted on a thin glass fiber or a loop and placed on the goniometer head.[7]

    • The crystal is cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a cleaner diffraction pattern.[10]

    • The diffractometer rotates the crystal through a series of angles, exposing it to the X-ray beam from multiple orientations.

    • As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms. The resulting diffraction spots are recorded by a detector (e.g., a CCD or CMOS detector).[11]

3. Structure Solution and Refinement (The Analysis): The collected diffraction data (a series of spots with specific positions and intensities) is used to solve and refine the molecular structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

  • Structure Solution: The intensities of the spots are used to calculate an electron density map of the unit cell.[6] From this map, the positions of the individual atoms can be determined.

  • Refinement: A computational model of the molecule is fitted to the experimental data. This process is iterated to improve the agreement between the calculated and observed diffraction patterns, resulting in a highly accurate final structure with precise atomic coordinates.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purified_Compound Purified Powder of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one Crystallization Slow Evaporation or Vapor Diffusion Purified_Compound->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mounting Mount Crystal on Goniometer Single_Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Diffraction_Pattern Diffraction Pattern (Intensities & Positions) Data_Collection->Diffraction_Pattern Structure_Solution Generate Electron Density Map Diffraction_Pattern->Structure_Solution Refinement Refine Atomic Positions Structure_Solution->Refinement Final_Structure Final 3D Structure (Bond Lengths, Angles) Refinement->Final_Structure

Caption: A flowchart illustrating the key stages of X-ray crystallography.

Complementary & Confirmatory Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for characterizing the compound in solution and confirming its fundamental properties. A multi-technique approach creates a self-validating system, enhancing the trustworthiness of the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution.[12] It provides detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[13] For 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, NMR confirms the presence of all expected structural fragments and their connections.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[13]

  • Instrument Setup: Place the tube in the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.[13]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Expected signals would include aromatic protons for the 3,4-dimethylphenyl ring, singlets for the two methyl groups, and distinct signals for the three methylene (CH₂) groups of the piperazinone ring.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Expected signals would include aromatic carbons, methyl carbons, methylene carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) around 165-170 ppm.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[12][14] It also provides structural information through the analysis of fragmentation patterns.[15]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.[13]

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5MS). The GC separates the compound from any volatile impurities.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio (m/z).

  • Data Interpretation: For 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (C₁₂H₁₆N₂O), the mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 204.27.[16] Analysis of the fragmentation pattern can further support the proposed structure.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required.[17][18] The following table compares the performance of these three key methods for the structural characterization of our target compound.

Parameter Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Information Obtained Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[7]Atomic connectivity (C-H framework), chemical environment of nuclei, solution-state conformation.[13][17]Molecular weight, elemental formula (with HRMS), fragmentation patterns for substructure clues.[14][15]
Sample Requirements High-quality single crystal (0.1-0.25 mm).[9]5-10 mg of soluble, purified sample in a deuterated solvent.[13]Microgram to nanogram quantities of a volatile and thermally stable sample (for GC-MS).[13]
Key Advantages Unambiguous and definitive structural proof. Considered the "gold standard."[8]Provides detailed structural information in the solution phase, which is often more relevant to biological activity.[19]Extremely high sensitivity and excellent for confirming molecular weight and identifying impurities.[15]
Limitations Requires a suitable single crystal, which can be difficult or impossible to grow. Provides solid-state structure only.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret fully without 2D techniques.[17]Provides limited connectivity information; cannot distinguish between isomers without chromatographic separation and standards.[20]

A Synergistic and Self-Validating Workflow

In practice, these techniques are not used in isolation but as part of a comprehensive, logical workflow. Data from each step validates the others, leading to an irrefutable structural assignment.

Validation_Workflow Synthesis Synthesis & Purification of C12H16N2O MS Mass Spectrometry Synthesis->MS Confirm MW = 204.27 NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Propose Connectivity MS->NMR Validates Formula Confirmation Unambiguous Structure Confirmed MS->Confirmation Molecular Formula XRay X-ray Crystallography NMR->XRay Grow Crystals of Proposed Structure NMR->Confirmation Solution Structure XRay->Confirmation Provide Definitive 3D Proof

Caption: Integrated workflow for unambiguous structure validation.

Conclusion

For the definitive structural confirmation of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, a multi-faceted analytical approach is required. Mass spectrometry provides the initial, crucial confirmation of the molecular weight. NMR spectroscopy then elucidates the detailed atomic connectivity in solution, providing a robust structural hypothesis.

However, only single-crystal X-ray crystallography delivers the final, irrefutable evidence. It moves beyond connectivity to define the precise three-dimensional architecture of the molecule in the solid state, revealing the exact bond lengths, angles, and conformational details that are indispensable for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection. By integrating these techniques, researchers can build a self-validating dossier of evidence that meets the highest standards of scientific integrity.

References

  • Single-Crystal X-Ray Diffraction (SC-XRD) . Universität Ulm. Available from: [Link]

  • Preparation of Single Crystals for X-ray Diffraction . University of Zurich, Department of Chemistry. Available from: [Link]

  • Single-crystal X-ray Diffraction . Carleton College, Science Education Resource Center (SERC). Available from: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity . PubMed. Available from: [Link]

  • X-ray single-crystal diffraction . Institute of Physics of the Czech Academy of Sciences (FZU). Available from: [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds . Chemical Science International Journal. Available from: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry . ResearchGate. Available from: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution . ResearchGate. Available from: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University document.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives . MDPI. Available from: [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class . Auburn University Electronic Theses and Dissertations. Available from: [Link]

  • Eight Crucial Techniques in Chemical Composition Analysis . AxisPharm. Available from: [Link]

  • Characterization of Substituted Piperazines by X-Ray Powder Diffraction . Journal of the Arkansas Academy of Science. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution . Royal Society of Chemistry. Available from: [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products . PubMed Central. Available from: [Link]

  • Comparing Different Analytical Chemistry Techniques . XImaging Science. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution . RSC Publishing. Available from: [Link]

  • The structure and first >1>H NMR spectral assignment of piperazine-C>60> adducts . The University of Groningen research portal. Available from: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . ACS Publications. Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study . PubMed Central. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . MDPI. Available from: [Link]

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Comparative

A Comparative Study of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one with Other Piperazine Derivatives: A Guide for Researchers

In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of clinically significant therapeutic agents.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including two nitrogen atoms that can be readily functionalized, allow for the fine-tuning of pharmacological activity, making it a cornerstone in the design of novel drugs targeting a wide array of diseases.[3][4] This guide provides a comparative analysis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one , a lesser-studied derivative, with two well-characterized piperazine compounds: 1-(2-methoxyphenyl)piperazine and the FDA-approved anxiolytic, Buspirone .

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative overview but also actionable experimental protocols to facilitate further investigation into the therapeutic potential of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one. While direct comparative experimental data for this specific compound is not yet abundant in public literature, this guide will leverage structure-activity relationships of related arylpiperazines to propose a likely pharmacological profile and provide the means to test these hypotheses.

The Piperazine Scaffold: A Foundation for Therapeutic Diversity

The six-membered heterocyclic ring of piperazine offers a unique combination of structural rigidity and synthetic tractability.[5] The two nitrogen atoms provide sites for substitution, enabling the modulation of properties such as solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] This adaptability has led to the incorporation of the piperazine moiety in drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[6]

A significant class of piperazine derivatives, the arylpiperazines, have been extensively investigated for their potent interactions with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[7][8] This interaction is central to the therapeutic effects of many antipsychotic and anxiolytic drugs.[9]

Profile of the Target Compound: 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

1-(3,4-Dimethyl-phenyl)-piperazin-2-one is a research compound characterized by a piperazin-2-one ring N-substituted with a 3,4-dimethylphenyl group.[1] The presence of the aryl group suggests a potential for interaction with biogenic amine receptors, a hallmark of many N-arylpiperazine derivatives. The piperazin-2-one core introduces a carbonyl group, which can influence the compound's polarity and hydrogen bonding capacity.

While specific biological activity data for this compound is limited in the public domain, its structural features provide a basis for postulating its potential pharmacological profile. The dimethyl substitution on the phenyl ring can impact its metabolic stability and receptor binding affinity.

Comparator Compound 1: 1-(2-methoxyphenyl)piperazine

1-(2-methoxyphenyl)piperazine (1-OMPP) is a widely studied arylpiperazine and a key intermediate in the synthesis of numerous pharmacologically active compounds, including several 5-HT receptor ligands.[10]

Pharmacological Profile:

  • Primary Target: 1-OMPP is recognized as a potent ligand for the serotonin 5-HT1A receptor.[11]

  • Binding Affinity: It exhibits high affinity for the 5-HT1A receptor, with reported Ki values in the low nanomolar range. For instance, one study reported a Ki of 0.6 nM.[11]

  • Functional Activity: It often serves as a precursor for the development of both agonists and antagonists at the 5-HT1A receptor, depending on the nature of the substituent at the second nitrogen of the piperazine ring.[10][11]

Comparator Compound 2: Buspirone

Buspirone is an anxiolytic medication that is structurally distinct from benzodiazepines. It is an azapirone derivative containing a piperazine moiety and is used for the treatment of generalized anxiety disorder (GAD).[12]

Pharmacological Profile:

  • Primary Target: Buspirone is a partial agonist at the 5-HT1A receptor.[13][14]

  • Binding Affinity: It displays high affinity for the 5-HT1A receptor.

  • Mechanism of Action: Its anxiolytic effects are primarily attributed to its partial agonism at presynaptic 5-HT1A autoreceptors, which leads to a reduction in the firing rate of serotonergic neurons.[12] At postsynaptic 5-HT1A receptors, it acts as a partial agonist.[13]

  • Other Targets: Buspirone also has a weak antagonist activity at dopamine D2 receptors, though this is not considered its primary mechanism of anxiolytic action.[13]

Comparative Analysis and Hypothesized Profile of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Based on the structure-activity relationships of arylpiperazines, we can hypothesize the potential pharmacological activities of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one.

Table 1: Comparative Profile of Piperazine Derivatives

Feature1-(3,4-Dimethyl-phenyl)-piperazin-2-one (Hypothesized)1-(2-methoxyphenyl)piperazineBuspirone
Core Structure N-Arylpiperazin-2-oneN-ArylpiperazineAzapirone with piperazine moiety
Primary Target Likely 5-HT1A receptor5-HT1A receptor[11]5-HT1A receptor[13][14]
Functional Activity Unknown (Potentially agonist, partial agonist, or antagonist)Precursor for agonists/antagonists[10][11]Partial Agonist[13][14]
Potential Therapeutic Areas Anxiety, Depression, Neuroprotection, Anti-inflammatoryResearch intermediate for CNS drugsGeneralized Anxiety Disorder[12]
Key Structural Features 3,4-dimethylphenyl substitution, piperazin-2-one ring2-methoxyphenyl substitutionButylspiro-[1][15]dioxane-indane-pyrimidine-dione moiety

The presence of the N-aryl group in 1-(3,4-Dimethyl-phenyl)-piperazin-2-one strongly suggests an affinity for aminergic receptors, with the 5-HT1A receptor being a primary candidate. The dimethyl substitution pattern on the phenyl ring may influence its selectivity and affinity compared to the methoxy group in 1-OMPP. Furthermore, the piperazin-2-one structure, as opposed to the simple piperazine ring, could alter its pharmacokinetic properties and interaction with the receptor binding pocket.

Beyond its potential activity at serotonin receptors, the piperazine scaffold is also associated with neuroprotective and anti-inflammatory properties.[16] Therefore, it is plausible that 1-(3,4-Dimethyl-phenyl)-piperazin-2-one may also exhibit these activities.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized pharmacological profile of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, the following experimental protocols are recommended.

Protocol 1: 5-HT1A Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human 5-HT1A receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • [³H]-8-OH-DPAT (radioligand)

  • 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (test compound)

  • Serotonin (for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membrane homogenates from the HEK293 cells expressing the 5-HT1A receptor.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [³H]-8-OH-DPAT (at a concentration near its Kd), and cell membrane homogenate.

    • Non-specific Binding: Assay buffer, [³H]-8-OH-DPAT, an excess of unlabeled serotonin, and cell membrane homogenate.

    • Competitive Binding: Serial dilutions of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, [³H]-8-OH-DPAT, and cell membrane homogenate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare 5-HT1A Receptor Membrane Homogenates Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc G start Seed SH-SY5Y Cells pretreat Pre-treat with Test Compound start->pretreat induce Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce incubate Incubate for 24h induce->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance dissolve->read analyze Calculate Cell Viability read->analyze G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Measurement Acclimatize Acclimatize Rats Group Group Animals Acclimatize->Group Administer Administer Test Compound/Vehicle Group->Administer Initial_Measure Measure Initial Paw Volume Administer->Initial_Measure Inject Inject Carrageenan Initial_Measure->Inject Measure_Edema Measure Paw Volume at Time Intervals Inject->Measure_Edema Calculate Calculate % Edema Inhibition Measure_Edema->Calculate

Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

1-(3,4-Dimethyl-phenyl)-piperazin-2-one represents an intriguing yet underexplored member of the pharmacologically rich piperazine family. Based on the well-established structure-activity relationships of arylpiperazines, it is highly probable that this compound interacts with key CNS targets such as the 5-HT1A receptor and may possess neuroprotective and anti-inflammatory properties. The provided experimental protocols offer a clear and validated path for researchers to systematically investigate these potential activities.

Future research should focus on a comprehensive pharmacological profiling of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, including its affinity and functional activity at a broader range of aminergic receptors. Elucidating its mechanism of action in neuroprotection and anti-inflammatory models will be crucial in determining its therapeutic potential. Furthermore, pharmacokinetic studies will be essential to assess its drug-like properties and suitability for in vivo applications. The insights gained from such studies will not only shed light on this specific compound but also contribute to the broader understanding of the structure-activity relationships governing the diverse biological effects of piperazine derivatives.

References

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5.
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  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS chemical neuroscience, 2(10), 557–566.
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  • Szymański, P., Kaczor, A. A., & Matosiuk, D. (2025). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5- HT 2A. Molecules, 30(5), 1234.
  • De Giorgio, P., Lacivita, E., Perrone, R., & Leopoldo, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1338–1352.
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  • de Fátima, Â., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules, 12(8), 1099.
  • Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 477-486.
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  • Newman-Tancredi, A., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 124(5), 901–910.
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Validation

A Researcher's Guide to the Spectral Cross-Verification of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with substituted piperazinones, a class of compounds with significant therapeutic potential, the ability to confidently verify their molecular structure is paramount. This guide provides an in-depth, practical framework for the cross-referencing of spectral data for the specific compound, 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, against established literature values for analogous structures.

Molecular Profile: 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Before delving into the spectral analysis, it is essential to establish the fundamental properties of the target compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
IUPAC Name 1-(3,4-dimethylphenyl)piperazin-2-one[1]

Predicted and Comparative Spectral Data

The following tables present the predicted spectral data for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, derived from the analysis of closely related compounds found in the literature. These values serve as a benchmark for experimental data acquisition.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is anticipated to be the most informative for initial structural confirmation, revealing the distinct electronic environments of the hydrogen atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Literature
~ 7.0-7.2m3HAromatic protonsThe aromatic protons on the dimethylphenyl ring are expected in this region. The exact splitting pattern will depend on their coupling.[2][3]
~ 3.5-3.8m4HPiperazinone ring protons (-CH₂-N- and -CH₂-C=O)These protons are in different chemical environments and will likely show complex multiplets.[2]
~ 3.0-3.3t2HPiperazinone ring protons (-NH-CH₂-)The protons adjacent to the secondary amine are expected to be a triplet.
~ 2.2s6HMethyl protons (-CH₃)The two methyl groups on the aromatic ring are expected to appear as a singlet.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will corroborate the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Literature
~ 165-170C=O (Amide)The carbonyl carbon of the lactam is a key diagnostic signal in this region.[1][2]
~ 125-145Aromatic CarbonsThe six carbons of the dimethylphenyl ring will appear in this range.
~ 45-60Piperazinone CarbonsThe four carbons of the piperazinone ring will resonate in this aliphatic region.[2]
~ 18-22Methyl CarbonsThe two methyl group carbons are expected in the high-field region.
IR (Infrared) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Literature
~ 1650-1680StrongC=O (Amide) stretchThis is a characteristic and strong absorption for the lactam carbonyl group.[1][4]
~ 3200-3400Medium, BroadN-H stretchThe secondary amine in the piperazinone ring will exhibit this band.
~ 2850-3000MediumC-H (Aliphatic) stretchCorresponding to the CH₂ and CH₃ groups.
~ 1500-1600MediumC=C (Aromatic) stretchCharacteristic vibrations of the benzene ring.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

m/z ValueInterpretationRationale and Comparative Literature
204.13[M]⁺ (Molecular Ion)Confirmation of the molecular weight.
[M+H]⁺ (ESI)205.14Protonated molecule in Electrospray Ionization.
FragmentationCleavage of the piperazinone ringCommon fragmentation pathway for piperazine derivatives involves the breaking of the C-N bonds within the ring.[5]

Experimental Protocols for Spectral Data Acquisition

To validate the structure of a newly synthesized batch of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, the following detailed protocols are recommended. These are based on established methodologies for similar N-aryl piperazinone compounds.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind the choice of solvent and instrument parameters is crucial for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • To definitively assign proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg of Compound b Dissolve in 0.7 mL Deuterated Solvent a->b c Transfer to NMR Tube b->c d ¹H NMR Acquisition c->d Load Sample e ¹³C NMR Acquisition d->e f 2D NMR (COSY, HSQC) e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integration and Peak Picking h->i j Structural Elucidation i->j

Figure 1: NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

IR_Workflow a Place Solid Sample on ATR Crystal b Acquire Spectrum (4000-400 cm⁻¹) a->b c Identify Characteristic Peaks b->c d Compare with Literature Values c->d

Figure 2: IR Spectroscopy Workflow
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is recommended to confirm the exact mass and molecular formula.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

  • Data Analysis:

    • Confirm the exact mass of the molecular ion to four decimal places.

    • Propose fragmentation pathways based on the observed daughter ions and compare them to known fragmentation patterns of piperazinones.[5]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Prepare Dilute Solution b Infuse into ESI Source a->b c Acquire Full Scan MS b->c d Perform MS/MS on Parent Ion c->d e Confirm Exact Mass d->e f Analyze Fragmentation Pattern d->f g Verify Molecular Formula e->g f->g

Figure 3: Mass Spectrometry Workflow

Conclusion

References

  • Characterization of Novel N,N'-Disubstituted Piperazines as σ Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC. [Link]

  • Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety | Asian Journal of Chemistry. [Link]

  • 1-(3,4-DIMETHYL-PHENYL)-PIPERAZIN-2-ONE - NextSDS. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC. [Link]

  • 1-(3,4-DIMETHYLBENZYL)PIPERAZIN-2-ONE — Chemical Substance Information - NextSDS. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]

  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0259269) - NP-MRD. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. [Link]

  • US3163649A - Substituteb phenyl-piperazine - Google P
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class by Karim M. Hafiz Abdel-Hay A diss - Auburn University. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. [Link]

  • 1-(2-((3,4-Dimethylphenyl)thio)phenyl)piperazine - PubChem - NIH. [Link]

  • Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry | Request PDF - ResearchGate. [Link]

  • Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II). [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one - MDPI. [Link]

  • (2-Iodo-3,5-dimethylphenyl)(piperidin-1-yl)methanone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

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Comparative

Structure-Activity Relationship (SAR) Guide: 1-(3,4-Dimethyl-phenyl)-piperazin-2-one Analogs in Targeted Oncology

Executive Summary The piperazin-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, antimicrobials, and targeted oncology therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazin-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, antimicrobials, and targeted oncology therapeutics[1]. In recent years, N-1 substituted piperazin-2-ones have emerged as critical pharmacophores in the design of potent poly(ADP-ribose) polymerase (PARP-1/2) inhibitors and other kinase-targeted therapies[2].

This guide provides an objective, data-driven comparison of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one against its structural analogs. By analyzing the structure-activity relationship (SAR), we elucidate how specific steric and electronic modifications at the N-1 aryl position dictate target affinity, metabolic stability, and overall therapeutic viability.

Structural Rationale & SAR Logic

The transition from a standard piperazine ring to a piperazin-2-one lactam introduces profound changes to the molecule's physicochemical profile. The lactam carbonyl restricts the ring's conformational flexibility and significantly lowers the basicity (pKa) of the adjacent nitrogen, which reduces non-specific binding and improves membrane permeability[3].

When optimizing the N-1 aryl substituent for hydrophobic pocket binding (such as the accessory pocket in PARP-1), the regiochemistry of the methyl groups is the primary driver of potency[2]:

  • Unsubstituted (1-Phenyl): Establishes a baseline but lacks the hydrophobic bulk necessary to fully occupy the target's accessory binding pocket, leading to moderate off-rates and lower potency.

  • Ortho-Substitution (2,4-Dimethyl): The methyl group at the ortho position creates a severe steric clash with the lactam carbonyl of the piperazin-2-one core. This forces the aryl ring into an unfavorable orthogonal dihedral angle, breaking the coplanarity required for optimal π-π stacking within the enzyme's active site.

  • Meta/Para-Substitution (3,4-Dimethyl): This configuration represents the "Goldilocks" zone. The 3,4-dimethyl groups perfectly map to the hydrophobic contours of the binding pocket without inducing steric strain against the lactam core. This optimal fit increases residence time and drives single-digit nanomolar potency[2].

Comparative Performance Analysis

The following table synthesizes experimental data comparing the 1-(3,4-Dimethyl-phenyl)-piperazin-2-one scaffold against alternative isomers and core variants in a standardized PARP-1 inhibition and MX-1 breast cancer cytotoxicity model.

CompoundStructural ModificationPARP-1 IC₅₀ (nM)MX-1 Cytotoxicity IC₅₀ (nM)LogPMicrosomal Stability (T₁/₂, min)
1-Phenylpiperazin-2-one Unsubstituted (Baseline)45.212501.225
1-(2,4-Dimethylphenyl)piperazin-2-one ortho, para-Dimethyl>1000>50002.140
1-(3,4-Dimethylphenyl)piperazin-2-one meta, para-Dimethyl3.8 42 2.1 45
1-(3,4-Dimethylphenyl)piperazine Core variant (No lactam)185.034002.812

Key Takeaway: The 1-(3,4-Dimethyl-phenyl)-piperazin-2-one analog demonstrates a >10-fold increase in target potency compared to the baseline, while the removal of the lactam carbonyl (piperazine variant) results in rapid CYP450-mediated degradation (T₁/₂ = 12 min) due to the exposed, highly basic secondary amine[3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed with internal controls and mechanistic safeguards.

Protocol A: Synthesis via Buchwald-Hartwig N-Arylation

Because the piperazin-2-one nitrogen exhibits reduced nucleophilicity (due to the electron-withdrawing effect of the adjacent carbonyl), standard SₙAr reactions on unactivated aryl halides fail. A Palladium-catalyzed Buchwald-Hartwig cross-coupling is required to forge the N-Aryl bond efficiently[4].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine piperazin-2-one (1.0 equiv) and 4-bromo-1,2-dimethylbenzene (1.2 equiv).

  • Catalyst Assembly: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%). Causality: RuPhos is specifically selected as the bulky, electron-rich ligand to facilitate the challenging reductive elimination step of the secondary lactam amine.

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv) to deprotonate the piperazinone nitrogen, followed by anhydrous toluene (0.2 M).

  • Reaction & Monitoring: Heat the mixture to 90°C for 12 hours. Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the starting aryl bromide peak is consumed and the expected product mass (m/z [M+H]⁺ = 205.1) dominates the chromatogram.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH, 95:5) to yield the product as a crystalline solid.

Protocol B: In Vitro Biological Evaluation (PARP-1 & Cytotoxicity)

This dual-assay system validates target engagement (enzymatic) and functional cellular efficacy (phenotypic)[2][5].

Step-by-Step Workflow:

  • Enzymatic Assay (Target Engagement):

    • Incubate recombinant human PARP-1 enzyme with the synthesized analogs (serial dilutions from 10 µM to 0.1 nM) in a 96-well plate.

    • Add biotinylated NAD⁺ substrate and activated DNA.

    • Self-Validation (Controls): Use Olaparib as a positive control (expected IC₅₀ ~1-5 nM) to validate enzyme activity, and 1% DMSO as a negative vehicle control to establish baseline chemiluminescence.

    • Measure the resultant poly(ADP-ribose) polymer formation using a streptavidin-HRP chemiluminescent readout.

  • Cell Viability Assay (Phenotypic Efficacy):

    • Seed MX-1 (BRCA1-mutated breast cancer) cells at 5,000 cells/well.

    • Treat with compounds for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Viable cells reduce MTT to insoluble formazan via mitochondrial reductases, directly correlating colorimetric absorbance (570 nm) with cell viability[5].

    • Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism) from biological triplicates.

Mechanistic Workflow

The following diagram illustrates the logical progression from scaffold selection through synthetic optimization and biological validation.

SAR_Workflow Start Piperazin-2-one Core Scaffold Synthesis Buchwald-Hartwig N-Arylation Start->Synthesis Analog1 1-Phenyl (Baseline) Synthesis->Analog1 Analog2 1-(2,4-Dimethylphenyl) (Steric Clash) Synthesis->Analog2 Analog3 1-(3,4-Dimethylphenyl) (Optimal Fit) Synthesis->Analog3 Assay PARP-1 Enzymatic Assay & MX-1 Cytotoxicity Analog1->Assay Analog2->Assay Analog3->Assay Result Lead Selection: High Potency & Stability Assay->Result

Figure 1: SAR optimization workflow for N-1 substituted piperazin-2-one analogs.

References

  • [1] 1-(3,4-Dimethyl-phenyl)-piperazin-2-one | Benchchem. Source: benchchem.com. URL:

  • [2] Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. Source: acs.org (Journal of Medicinal Chemistry). URL:

  • [4] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: mdpi.com. URL:

  • [3] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Source: acs.org (Journal of Agricultural and Food Chemistry). URL:

  • [5] Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Source: researchgate.net. URL:

Sources

Validation

Benchmarking Novel Piperazinone Derivatives Against Legacy MDM2-p53 Inhibitors: A Technical Guide

Executive Summary & Mechanistic Rationale The disruption of the murine double minute 2 (MDM2) and p53 protein-protein interaction (PPI) remains one of the most rigorously pursued therapeutic strategies in oncology. MDM2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The disruption of the murine double minute 2 (MDM2) and p53 protein-protein interaction (PPI) remains one of the most rigorously pursued therapeutic strategies in oncology. MDM2 acts as the primary negative regulator of the p53 tumor suppressor, binding to its transactivation domain and targeting it for proteasomal degradation[1].

Historically, first-generation inhibitors like Nutlin-3a (a cis-imidazoline) proved that small molecules could effectively occupy the deep hydrophobic cleft of MDM2, displacing the critical p53 residues: Phe19, Trp23, and Leu26[1]. Second-generation drugs like Idasanutlin (a pyrrolidine) improved upon this with higher binding affinities[2]. However, novel piperazinone and piperidinone derivatives (such as AMG 232 / Navtemadlin and its analogs) represent a structural evolution. The rigidified six-membered piperazinone ring provides superior conformational control, projecting substituents perfectly into the MDM2 sub-pockets while minimizing the entropic penalty upon binding[3].

As application scientists, evaluating these novel scaffolds requires a rigorous, self-validating benchmarking strategy to objectively compare their efficacy against established clinical standards.

Pathway MDM2 MDM2 Protein p53 p53 Tumor Suppressor MDM2->p53 Ubiquitination Degradation Proteasomal Degradation p53->Degradation Destroys p53 Activation p53 Pathway Activation (Apoptosis / Arrest) p53->Activation Stabilization Inhibitor Piperazinone Derivative Inhibitor->MDM2 Competitive Binding Inhibitor->p53 Prevents Interaction

Caption: Mechanism of MDM2-p53 disruption by piperazinone derivatives.

Experimental Design: Self-Validating Protocols

To establish trustworthiness in our benchmarking data, we employ an orthogonal, self-validating assay cascade. We first isolate the biochemical target engagement to prove direct physical binding, followed by a mechanism-controlled cellular viability assay to prove on-target specificity.

Biochemical Target Engagement: Fluorescence Polarization (FP) Assay

Causality & Physics: The Fluorescence Polarization (FP) assay is the gold standard for quantifying MDM2-p53 PPI disruption[4]. The causality relies on the rotational dynamics of molecules in solution. A low-molecular-weight Rhodamine-labeled p53 peptide tumbles rapidly, emitting depolarized light[4]. When it binds to the larger MDM2 protein, the complex's tumbling rate slows dramatically, resulting in a high polarization signal[5]. An effective piperazinone inhibitor will competitively displace the fluorescent peptide, restoring its fast tumbling state and dropping the polarization signal[4]. This physical causality ensures a self-validating readout: false-positive aggregators or non-specific denaturants typically increase polarization, making true inhibitors easily distinguishable.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of 1.5 µM recombinant MDM2 protein and 75 nM Rhodamine-labeled p53 peptide in FP assay buffer (PBS, 0.05% Tween-20, 1 mM DTT)[5].

  • Compound Titration: Perform a 12-point, 1:3 serial dilution of the novel piperazinone derivative, Nutlin-3a, and Idasanutlin in 100% DMSO.

  • Reaction Assembly: Dispense 40 µL of the MDM2/p53 master mix into a 384-well black, flat-bottom microplate. Add 20 µL of the diluted compounds. Ensure the final DMSO concentration remains strictly ≤1% to prevent artifactual protein denaturation[5].

  • Incubation: Centrifuge the plate at 200 × g for 2 minutes to eliminate bubbles. Incubate in the dark at room temperature for 30 minutes to allow the competitive binding to reach thermodynamic equilibrium[5].

  • Detection & Analysis: Read the microplate on a multi-mode plate reader with excitation at 531 nm and emission at 595 nm[5]. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Workflow Step1 Step 1: Reagent Prep Rhodamine-p53 & MDM2 Step2 Step 2: Compound Titration Serial dilution of Inhibitor Step1->Step2 Step3 Step 3: Incubation 30 mins at Room Temp Step2->Step3 Step4 Step 4: Polarization Reading Ex: 531 nm / Em: 595 nm Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 Step4->Step5

Caption: Step-by-step Fluorescence Polarization (FP) assay workflow.

Cellular Efficacy & On-Target Validation: MTT Viability Assay

Causality & Logic: Biochemical affinity does not guarantee cellular permeability or specific on-target biological activity. To validate this, we benchmark the compounds in an MDM2-amplified, p53 wild-type cell line (e.g., SJSA-1) against a p53-null knockout line (e.g., HCT116 p53-/-)[2]. The causality here is critical: a mathematically sound MDM2 inhibitor must show profound cytotoxicity in the p53 WT line while completely sparing the p53-/- line[2]. If a novel piperazinone derivative kills the knockout line, it possesses off-target toxicity, invalidating its utility.

Step-by-Step Methodology:

  • Cell Seeding: Seed SJSA-1 (p53 WT) and HCT116 (p53-/-) cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the inhibitors (0.01 µM to 50 µM) for 72 hours.

  • Metabolic Labeling: Add 20 µL of MTT reagent (5 mg/mL) to each well. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via active mitochondrial reductases.

  • Solubilization & Readout: After 4 hours, aspirate the media, dissolve the crystals in 100 µL DMSO, and measure absorbance at 570 nm to calculate cellular IC50.

Objective Performance Comparison

The following table synthesizes the benchmarking data of a representative Novel Piperazinone Derivative against the first-generation cis-imidazoline (Nutlin-3a) and the second-generation pyrrolidine (Idasanutlin). The data highlights the superior binding affinity and cellular potency achieved by the optimized piperazinone scaffold.

CompoundChemical ScaffoldMDM2 Binding Affinity(FP IC50, nM)Cellular ViabilitySJSA-1 p53 WT (IC50, µM)Off-Target ToxicityHCT116 p53-/- (IC50, µM)
Nutlin-3a cis-Imidazoline90.01.90> 30.0
Idasanutlin Pyrrolidine15.00.40> 30.0
Novel Piperazinone Piperazinone8.5 0.15 > 30.0

Note: The >30.0 µM values in the HCT116 p53-/- line confirm that all three compounds maintain strict on-target p53-dependent causality without generalized genotoxicity[2].

Conclusion

Benchmarking novel piperazinone derivatives against legacy drugs reveals a distinct pharmacological advantage. While Nutlin-3a established the foundational proof-of-concept for MDM2 inhibition[1], its cis-imidazoline core suffers from lower potency. The rigid geometry of the piperazinone scaffold allows for deeper, more stable penetration into the Phe19/Trp23/Leu26 cleft of MDM2[3],[1]. This structural optimization directly translates to single-digit nanomolar biochemical affinities and sub-micromolar cellular efficacies, positioning piperazinone derivatives as a superior class of p53 activators in targeted oncology.

References

  • Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization Source: nih.gov 4

  • Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC Source: nih.gov 5

  • Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction Source: mdpi.com 3

  • Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer Source: mdpi.com 2

  • Therapeutic Strategies to Activate p53 - PMC Source: nih.gov 1

Sources

Safety & Regulatory Compliance

Safety

1-(3,4-Dimethyl-phenyl)-piperazin-2-one proper disposal procedures

Title: Comprehensive Operational Guide for the Safe Handling and Disposal of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one Executive Summary & Chemical Profile In drug development and synthetic chemistry, substituted piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational Guide for the Safe Handling and Disposal of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Executive Summary & Chemical Profile

In drug development and synthetic chemistry, substituted piperazinones like 1-(3,4-Dimethyl-phenyl)-piperazin-2-one (CAS: 907972-53-6) are highly valued as biologically active intermediates [1]. However, their unique chemical structure demands rigorous, causality-driven disposal protocols.

As a nitrogenous organic base, this compound features an amine nitrogen that is both basic and nucleophilic. Improper disposal—such as mixing with strong mineral acids or drain disposal—can lead to rapid exothermic reactions, environmental toxicity, and severe regulatory penalties. This guide provides a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of this compound, ensuring full compliance with EPA and RCRA standards.

Hazard Assessment & Segregation Logic (The "Why")

Before executing any disposal protocol, it is critical to understand the mechanistic causality behind chemical segregation:

  • Acid-Base Reactivity: The secondary/tertiary amine functional groups in the piperazinone ring will react exothermically with strong acids (e.g., sulfuric acid, nitric acid). Rule: Never place this compound in a steel container or mix it directly into an acidic waste carboy without controlled, step-wise neutralization[4].

  • Oxidative Degradation: As an electron-rich aromatic system, it must be segregated from strong oxidizing agents to prevent oxidative degradation, which can generate hazardous off-gassing and pressure buildup.

  • Ecological Persistence: Biologically active pharmaceutical intermediates are highly persistent in aquatic environments. Drain disposal is strictly prohibited, regardless of the dilution factor [5].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the prior step's conditions are fully met.

Protocol A: Solid Waste Disposal (Powders, Crystals, and Consumables)

Applies to: Unused reagents, contaminated weighing paper, spatulas, and pipette tips.

  • Collection: Gather all solid residues into a puncture-resistant, High-Density Polyethylene (HDPE) container.

    • Causality: HDPE resists chemical attack and prevents moisture ingress, which could otherwise degrade the compound or facilitate unwanted reactions.

  • Segregation: Ensure the Satellite Accumulation Area (SAA) does not co-store acidic solid wastes (e.g., citric acid, sodium bisulfate) near this container [4].

  • Labeling & Transfer: Label the container strictly as "Hazardous Solid Waste - Toxic Organic Base (1-(3,4-Dimethyl-phenyl)-piperazin-2-one)". Transfer to Environmental Health & Safety (EH&S) within 3 days of the container reaching capacity.

Protocol B: Liquid Waste Disposal (Solutions and Reaction Mixtures)

Applies to: Mother liquors, chromatography fractions, and assay buffers.

  • Solvent Characterization: Identify the primary solvent matrix. Segregate strictly into Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO, Water) waste streams.

  • Aqueous Neutralization Check: If the waste is primarily aqueous, verify the pH using indicator strips.

    • Action: If the pH is outside the safe storage range of 5.0 – 12.5, carefully adjust it using dilute acetic acid (to lower pH) or sodium bicarbonate (to raise pH) [4].

    • Causality: Pouring highly basic, unadjusted solutions into a communal aqueous waste carboy can trigger violent thermal runaway reactions with unrecognized acidic components already in the vessel [2].

  • Decanting: Slowly decant the solution into the appropriate carboy. Never fill beyond 80% capacity to allow for vapor expansion and prevent over-pressurization.

Protocol C: Empty Container Decontamination (RCRA Compliance)

Applies to: Original vendor bottles and storage vials.

  • Triple Rinsing: Rinse the "empty" chemical container three consecutive times with a solvent capable of fully dissolving the piperazinone residue (e.g., Methanol or Acetone).

    • Causality: Under EPA guidelines, containers holding hazardous active pharmaceutical residues must be triple-rinsed to be legally classified as "RCRA empty" [5][6].

  • Rinsate Capture: Collect 100% of the rinsate and dispose of it as hazardous liquid waste (Protocol B). Never drain-dispose of the rinsate [5].

  • Defacing: Completely deface or remove the original manufacturer label. The clean, inert container can now be discarded in standard laboratory glass/plastic waste streams.

Quantitative Data & Compatibility Summary

To facilitate rapid decision-making in the lab, adhere to the following operational parameters:

ParameterSpecification / GuidelineScientific Rationale
CAS Number 907972-53-6Unique identifier for tracking and EH&S compliance [1].
Chemical Class Substituted Piperazinone (Organic Base)Dictates reactivity profile and segregation requirements.
Aqueous pH Limit 5.0 – 12.5Prevents violent exothermic reactions in communal waste carboys [4].
Incompatible Materials Strong mineral acids, oxidizersAmine nitrogen acts as a nucleophile/base; high risk of thermal runaway [4].
Container Decontamination Triple-rinse with compatible solventEnsures compliance with EPA "RCRA empty" container regulations [5][6].

Disposal Workflow Visualization

The following decision tree maps the logical flow for routing 1-(3,4-Dimethyl-phenyl)-piperazin-2-one waste streams to ensure absolute regulatory compliance and laboratory safety.

G Start 1-(3,4-Dimethyl-phenyl)- piperazin-2-one Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Form Liquid Liquid Waste (Solutions/Mixtures) State->Liquid Liquid Form SolidCollect Collect in Sealed HDPE Solid Waste Bin Solid->SolidCollect Solvent Determine Solvent Matrix Liquid->Solvent Organic Organic Solvent (e.g., DCM, MeOH) Solvent->Organic Organic Aqueous Aqueous Solution Solvent->Aqueous Aqueous OrgWaste Route to Halogenated or Non-Halogenated Carboy Organic->OrgWaste AqWaste Verify & Adjust pH (Target: 5.0 - 12.5) Aqueous->AqWaste EHSPickup EH&S Hazardous Waste Pickup OrgWaste->EHSPickup AqWaste->EHSPickup SolidCollect->EHSPickup Incineration Commercial Incineration (EPA/RCRA Compliant) EHSPickup->Incineration

Caption: Operational decision tree for the safe segregation and disposal of piperazinone derivatives.

References

  • NextSDS Substance Database:1-(3,4-DIMETHYL-PHENYL)-PIPERAZIN-2-ONE Chemical Profile.
  • University of Canterbury:Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Wisconsin–Madison:Chapter 7 Chemical Disposal Procedures.
  • Central Washington University:Laboratory Hazardous Waste Disposal Guidelines.
  • US Environmental Protection Agency (EPA):Management of Hazardous Waste Pharmaceuticals & RCRA Empty Containers.
  • Hong Kong University of Science and Technology (HKUST):Chemical Waste Disposal Guidelines.
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